Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-3(6)2-7-8-4;/h2H,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBBCKOGCFLVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589605 | |
| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27116-93-4 | |
| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the pyrazole core, followed by functional group manipulations to introduce the amino and carboxylate moieties, and culminating in the formation of the hydrochloride salt. This guide details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic pathway and workflow.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific substitution pattern of an amino group at the C4 position and a carboxylate at the C5 position of the pyrazole ring, as seen in Methyl 4-amino-1H-pyrazole-5-carboxylate, offers a versatile scaffold for the synthesis of a wide array of bioactive molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for pharmaceutical applications.
This guide outlines a plausible and well-documented synthetic strategy involving the nitration of a pyrazole-5-carboxylate precursor, followed by the reduction of the nitro group to the desired amine.
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into four key stages:
-
Synthesis of Methyl 1H-pyrazole-5-carboxylate: Formation of the initial pyrazole ring with the required ester functionality.
-
Nitration of Methyl 1H-pyrazole-5-carboxylate: Introduction of a nitro group at the C4 position of the pyrazole ring.
-
Reduction of Methyl 4-nitro-1H-pyrazole-5-carboxylate: Conversion of the nitro group to an amino group.
-
Formation of this compound: Conversion of the free base to its hydrochloride salt.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of Methyl 1H-pyrazole-5-carboxylate
A common method for the synthesis of pyrazole-5-carboxylates involves the condensation of a hydrazine with a β-ketoester or a related dicarbonyl compound. One potential route starts from dimethyl acetylenedicarboxylate and hydrazine.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1.0 eq) in a suitable solvent such as a 1:1 mixture of toluene and dichloromethane.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a related precursor. For the unsubstituted 1H-pyrazole, hydrazine hydrate would be used in place of phenylhydrazine.
Stage 2: Nitration of Methyl 1H-pyrazole-5-carboxylate
The introduction of a nitro group at the 4-position of the pyrazole ring is a key step. This is typically achieved using a nitrating agent under acidic conditions.
Protocol:
-
To a stirred solution of Methyl 1H-pyrazole-5-carboxylate (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate solution) until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain Methyl 4-nitro-1H-pyrazole-5-carboxylate.
Stage 3: Reduction of Methyl 4-nitro-1H-pyrazole-5-carboxylate
The reduction of the nitro group to an amino group can be accomplished through various methods, with catalytic hydrogenation being a common and clean approach.
Protocol:
-
In a hydrogenation vessel, dissolve Methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-1H-pyrazole-5-carboxylate.
Stage 4: Formation of this compound
The final step involves the conversion of the free amino group to its hydrochloride salt to improve stability and solubility.
Protocol:
-
Dissolve the crude Methyl 4-amino-1H-pyrazole-5-carboxylate in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain this compound.
Figure 2: Step-by-step experimental workflow for the synthesis.
Data Presentation
The following tables summarize the key quantitative data for the intermediates and the final product. Please note that these values are representative and may vary depending on the specific reaction conditions and purity of the reagents.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| Methyl 1H-pyrazole-5-carboxylate | C₅H₆N₂O₂ | 126.11 | - | ¹H NMR, ¹³C NMR, IR, MS |
| Methyl 4-nitro-1H-pyrazole-5-carboxylate | C₅H₅N₃O₄ | 171.11 | - | ¹H NMR, ¹³C NMR, IR, MS |
| Methyl 4-amino-1H-pyrazole-5-carboxylate | C₅H₇N₃O₂ | 155.15 | - | ¹H NMR, ¹³C NMR, IR, MS |
| This compound | C₅H₈ClN₃O₂ | 193.60 | - | ¹H NMR, ¹³C NMR, IR, MS |
Table 2: Representative Reaction Conditions and Yields
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Stage 1: Pyrazole Synthesis | Hydrazine, Dimethyl acetylenedicarboxylate | Toluene/DCM | Reflux | 2 | - |
| Stage 2: Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 to RT | 2-4 | - |
| Stage 3: Reduction | H₂, Pd/C | Ethanol | RT | 4-8 | - |
| Stage 4: Salt Formation | HCl | Diethyl ether | RT | 0.5 | - |
Note: Dashes indicate that specific literature values for these exact transformations were not available in the provided search results. These would need to be determined experimentally.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. The described multi-step synthesis is based on established chemical transformations and offers a reliable route to this important heterocyclic building block. Researchers and drug development professionals can utilize this guide to produce the target compound for further investigation and application in the development of novel therapeutic agents. It is recommended that each step be optimized for yield and purity in a laboratory setting. Standard analytical techniques should be employed to characterize all intermediates and the final product to ensure the desired quality and structural integrity.
"Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride CAS number"
An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride and its Analogs
This technical guide provides a comprehensive overview of this compound (CAS No. 27116-93-4), a heterocyclic compound belonging to the aminopyrazole class. Given the limited publicly available data for this specific salt, this document also draws upon information from closely related 4-amino-1H-pyrazole-5-carboxylate derivatives to provide a broader context for researchers, scientists, and drug development professionals. The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3]
Chemical Identification and Properties
This compound is a pyrazole derivative characterized by an amino group at position 4 and a methyl carboxylate group at position 5.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 27116-93-4[4][5] |
| Molecular Formula | C₅H₈ClN₃O₂ |
| Molecular Weight | 177.59 g/mol |
| IUPAC Name | methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride |
Due to the scarcity of specific experimental data for this compound, the following table summarizes typical physicochemical properties reported for analogous aminopyrazole carboxylate derivatives. These values should be considered as estimates.
Table 2: Typical Physicochemical Properties of Related Aminopyrazole Carboxylate Derivatives
| Property | Typical Value Range | Notes |
| Physical State | Solid, crystalline powder | Based on analogs like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. |
| Melting Point | 96-100 °C | For Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The hydrochloride salt may have a different melting point. |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. | General characteristic for this class of compounds. |
| Purity (Typical) | >97% (HPLC) | Standard purity for commercially available research chemicals. |
Synthesis and Characterization
Generalized Experimental Protocol for Synthesis
The synthesis of 4-aminopyrazole-5-carboxylates often involves the cyclization of a hydrazine with a suitably functionalized three-carbon precursor. One common method is the reaction of a hydrazine with a derivative of ethyl cyanoacetate. An improved multi-step synthesis for a related compound, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, involves methylation, hydrolysis, nitration, and subsequent reduction.[6] A general workflow is outlined below.
Caption: Generalized workflow for the synthesis and characterization of 4-aminopyrazole-5-carboxylates.
Key Steps:
-
Cyclization: A substituted hydrazine is reacted with a β-ketonitrile or a similar precursor in a suitable solvent, often an alcohol like ethanol. The reaction may be heated under reflux.[1][7]
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the crude product is isolated by filtration.
-
Purification: The crude solid is then purified, commonly by recrystallization from an appropriate solvent or by column chromatography on silica gel.[8]
-
Salt Formation (Optional): To obtain the hydrochloride salt, the purified free base would be dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in ethanol or ether), followed by precipitation and isolation of the salt.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]
Biological Activity and Applications in Drug Discovery
Aminopyrazole derivatives are recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[2][3] They have been investigated as inhibitors of various enzymes and receptors.
Key Biological Activities:
-
Kinase Inhibition: Many aminopyrazole derivatives are potent inhibitors of protein kinases, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in cancer therapy.[9]
-
Anti-inflammatory Activity: Some pyrazole derivatives, like Celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase-2 (COX-2).[1] Other aminopyrazole analogs have also shown significant anti-inflammatory properties.[10]
-
Anticancer Properties: Beyond kinase inhibition, these compounds can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[11]
-
Antimicrobial and Antiviral Activity: The aminopyrazole core is present in molecules with antibacterial, antifungal, and antiviral properties, including activity against HIV reverse transcriptase.[2]
-
Enzyme Inhibition: Derivatives have been designed to inhibit other enzyme classes, such as dipeptidyl peptidase-4 (DPP-4) for diabetes treatment and carbonic anhydrases.[12][13]
Representative Signaling Pathway: Kinase Inhibition
A common mechanism of action for many anticancer aminopyrazole derivatives is the inhibition of protein kinase signaling pathways that are often hyperactivated in cancer cells. The diagram below illustrates a generic kinase signaling cascade that can be targeted.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an aminopyrazole derivative.
Drug Discovery Workflow
The development of new drugs based on the aminopyrazole scaffold typically follows a structured workflow from initial concept to a potential clinical candidate.
Caption: A typical workflow for the discovery and development of drugs based on the aminopyrazole scaffold.
Safety and Handling
Specific safety data for this compound is not available. However, based on GHS classifications for structurally related aminopyrazole derivatives, the following hazards may be anticipated:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a member of the pharmacologically significant aminopyrazole class of compounds. While specific data on this particular salt is limited, the broader family of 4-aminopyrazole-5-carboxylate derivatives demonstrates a wide range of biological activities, particularly as kinase inhibitors for anticancer applications. The versatile synthesis routes and the amenability of the scaffold to chemical modification make it a highly attractive starting point for the design and development of novel therapeutic agents. Further research into this specific compound and its analogs is warranted to fully explore its potential in medicinal chemistry and drug discovery.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 27116-93-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. rsc.org [rsc.org]
- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical properties of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride. Due to the limited availability of specific experimental data for this particular salt, this document also includes information on closely related pyrazole derivatives and outlines standard experimental protocols for the determination of key physicochemical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the characterization of this and similar heterocyclic compounds.
Chemical Identity and Structure
This compound is a pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif prevalent in many pharmaceutically active compounds.[1][2][3] The presence of amino and methyl carboxylate functional groups, combined with its formulation as a hydrochloride salt, significantly influences its chemical and physical properties, such as solubility and stability.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 27116-93-4[4] |
| Molecular Formula | C₅H₈ClN₃O₂ |
| Molecular Weight | 177.59 g/mol |
| Canonical SMILES | COC(=O)C1=C(N)C=NN1.Cl |
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in publicly available literature. However, data from closely related analogs and general principles of organic chemistry allow for the estimation of its properties. Hydrochloride salts of organic bases are typically crystalline solids with higher melting points and greater aqueous solubility compared to their corresponding free bases.[5][6][7]
Table 2: Physical and Chemical Properties (Experimental and Predicted)
| Property | Value | Notes |
| Physical State | Solid (Predicted) | Based on related pyrazole compounds. |
| Melting Point | Not available | Typically higher than the free base. Impurities can lower and broaden the melting range.[8] |
| Solubility | Expected to be soluble in water.[6][7] | Hydrochloride salts are generally more water-soluble than the free base.[5] Solubility is pH-dependent.[5] |
| pKa | Not available | The pyrazole ring is weakly basic.[2] |
| Stability | Stable under normal conditions (Predicted) | Store in a dry, cool, and well-ventilated place.[9] |
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.[8]
Methodology: Capillary Melting Point Determination [8][10][11]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[10][11]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
A preliminary rapid heating can be performed to determine an approximate melting range.[11]
-
For an accurate measurement, a fresh sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability.[6]
Methodology: Shake-Flask Method
-
Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffers of different pH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
For hydrochloride salts, solubility is expected to be pH-dependent, generally decreasing at lower pH due to the common ion effect.[5]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and purity of the compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[12]
Experimental Protocol: ¹H and ¹³C NMR [12]
-
Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[12]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure. For pyrazoles, the protons on the ring have characteristic chemical shifts.[12][13][14]
3.3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[15][16][17]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) [18]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[18]
-
Analysis: The solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the free base. Fragmentation patterns can provide further structural information.
Reactivity and Stability
Pyrazoles are generally stable aromatic compounds.[2] They can undergo various chemical reactions, including electrophilic substitution at the C4 position. The amino group can also participate in reactions such as acylation. As a hydrochloride salt, the compound is expected to be stable under normal storage conditions, although it may be hygroscopic. It is advisable to store it in a tightly sealed container in a dry environment.[9]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
This guide provides a foundational understanding of this compound based on available data and established scientific principles. Further experimental investigation is necessary to fully elucidate its specific properties.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rroij.com [rroij.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. thinksrs.com [thinksrs.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.google.cn [books.google.cn]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a heterocyclic compound belonging to the aminopyrazole class. Aminopyrazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. These activities stem from the pyrazole ring's ability to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets. The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrazole ring substituted with an amino group at the 4-position and a methyl carboxylate group at the 5-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃O₂ | Calculated |
| Molecular Weight | 177.59 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Appearance | Predicted to be a white to off-white solid | - |
| Solubility | Expected to be soluble in water and polar organic solvents | - |
Note: Experimental data for the physical properties of this specific compound is limited. The information provided is based on the known properties of similar compounds.
Synthesis
Proposed Synthetic Pathway
A potential synthetic route could start from commercially available starting materials, proceeding through a key cyclization step to form the pyrazole ring, followed by esterification to the methyl ester and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on known pyrazole syntheses:
-
Step 1: Synthesis of 4-Amino-1H-pyrazole-5-carboxylic acid.
-
A suitable β-ketonitrile precursor is dissolved in an appropriate solvent, such as ethanol.
-
Hydrazine hydrate is added dropwise to the solution at a controlled temperature.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the pyrazole carboxylic acid intermediate precipitates and is collected by filtration, washed, and dried.
-
-
Step 2: Esterification to Methyl 4-amino-1H-pyrazole-5-carboxylate.
-
The 4-amino-1H-pyrazole-5-carboxylic acid is suspended in methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is heated to reflux until the esterification is complete.
-
The solvent is removed under reduced pressure, and the crude methyl ester is purified, for example, by column chromatography.
-
-
Step 3: Formation of the Hydrochloride Salt.
-
The purified methyl 4-amino-1H-pyrazole-5-carboxylate is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
A solution of hydrogen chloride in the same solvent is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid product is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
-
Spectroscopic and Crystallographic Data
Specific spectroscopic and crystallographic data for this compound are not available in the public domain. The data presented below is predicted based on the analysis of closely related structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | - NH₂ protons: A broad singlet. - NH proton (pyrazole ring): A broad singlet. - CH proton (pyrazole ring): A singlet. - OCH₃ protons: A singlet around 3.7-3.9 ppm. |
| ¹³C NMR | - Carbonyl carbon: In the range of 160-170 ppm. - Pyrazole ring carbons: Resonances in the aromatic region. - OCH₃ carbon: A signal around 50-55 ppm. |
| IR (cm⁻¹) | - N-H stretching (amine and pyrazole): Broad bands in the region 3100-3500 cm⁻¹. - C=O stretching (ester): A strong absorption around 1700-1730 cm⁻¹. - C=N and C=C stretching (pyrazole ring): Peaks in the 1500-1650 cm⁻¹ region. |
| Mass Spec. | - (M+H)⁺ of the free base (C₅H₇N₃O₂): Expected at m/z 142.06. |
Disclaimer: The spectroscopic data provided are estimations and should be confirmed by experimental analysis.
Crystallographic Data: To date, the crystal structure of this compound has not been reported. X-ray crystallographic studies of related aminopyrazole derivatives have revealed largely planar pyrazole rings, with the substituents' conformations influenced by intermolecular hydrogen bonding and crystal packing forces.[2][3]
Potential Applications in Drug Discovery
Aminopyrazole derivatives are prevalent in modern drug discovery due to their ability to mimic or replace other functionalities and their synthetic tractability. They are often found as core components of kinase inhibitors, which are a major class of anti-cancer drugs.
Role as a Kinase Inhibitor Scaffold (Hypothetical)
The 4-amino-1H-pyrazole moiety can serve as a hinge-binding motif in ATP-competitive kinase inhibitors. The amino group and the pyrazole nitrogens can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase's active site. The carboxylate at the 5-position provides a handle for further chemical modification to explore the solvent-exposed regions of the active site, potentially enhancing potency and selectivity.
Caption: Hypothetical role of a pyrazole derivative in inhibiting a kinase signaling pathway.
Conclusion
This compound is a promising, yet underexplored, chemical entity. While specific experimental data for this compound is scarce, its structural similarity to well-established pharmacophores suggests its potential as a valuable building block in the design and synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic methodologies, and explore its biological activities. The information compiled in this guide, based on available data for analogous compounds, provides a solid foundation for initiating such investigations.
References
"Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key physicochemical properties, a representative synthetic protocol, and a generalized workflow for its preparation, tailored for professionals in the field of chemical and pharmaceutical research.
Core Physicochemical Data
The essential quantitative data for this compound are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.
| Property | Value | Reference |
| Molecular Weight | 177.58892 g/mol | [1] |
| Molecular Formula | C₅H₈ClN₃O₂ | [1] |
| CAS Number | 27116-93-4 | [1] |
| Monoisotopic Mass | 177.0305042 Da | [1] |
| Topological Polar Surface Area | 81 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-aminopyrazole derivatives is a well-established area of heterocyclic chemistry, often serving as key intermediates in the development of bioactive molecules.[2] The following protocol is a representative method for the synthesis of a related compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, which illustrates the core chemical transformations involved.
Representative Protocol: Synthesis of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[3]
This procedure details a multi-step synthesis starting from ethyl cyanoacetate.
Materials:
-
Potassium hydroxide (KOH)
-
Acetonitrile (MeCN)
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Preparation of the Ketene Dithioacetal Intermediate:
-
A solution of potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 ml) is prepared in a round-bottomed flask and cooled in an ice bath to 273 K.
-
Ethyl cyanoacetate (22.7 g, 0.2 mol) is added gradually to the cooled solution via a dropping funnel.
-
After stirring for 30 minutes at 273 K, carbon disulfide (15.2 g, 0.2 mol) is added while maintaining vigorous stirring.
-
The mixture is stirred for an additional hour, after which dimethyl sulfate (50.4 g, 0.4 mol) is added through the dropping funnel. The reaction is then left to proceed overnight.
-
The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Cyclization to Form the Pyrazole Ring:
-
The crude intermediate from the previous step is dissolved in ethanol (50 ml).
-
Hydrazine hydrate (12.5 g, 0.2 mol) is added to the solution via a dropping funnel.
-
The resulting solution is evaporated in vacuo to yield the crude product.
-
Purification is achieved through column chromatography to afford the final product, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.
-
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of 5-aminopyrazole esters, a common structural motif in medicinal chemistry. This process typically involves the reaction of a β-ketonitrile or a related active methylene compound with a hydrazine derivative.
Caption: A diagram illustrating the generalized synthetic workflow for 5-aminopyrazole carboxylates.
References
Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride was publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including the free base and related pyrazole derivatives. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted prior to handling this chemical.
Executive Summary
This compound is a heterocyclic compound with potential applications in pharmaceutical research and development, particularly as an intermediate in the synthesis of bioactive molecules. Based on the hazard profiles of analogous structures, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. The hydrochloride salt form may also present a risk of skin sensitization. This document provides a detailed overview of the potential hazards, recommended safety precautions, and relevant experimental protocols for the safe handling and assessment of this compound.
Hazard Identification and Classification
The hazard classification for this compound is extrapolated from GHS data for "methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate" and "4-Amino-1H-pyrazole-5-carboxamide hydrochloride"[1][2].
GHS Hazard Classification (Predicted)
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
GHS Label Elements (Predicted)
| Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction.[1] H318: Causes serious eye damage.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P272, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501 |
Toxicological Information
No quantitative toxicological data (e.g., LD50, LC50) is available for this compound. The information below is based on the predicted hazard classification. The hydrochloride salt form may increase the bioavailability of the compound compared to its free base, potentially leading to more pronounced toxicological effects.
Acute Toxicity
-
Oral: Harmful if swallowed[2]. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.
-
Dermal: The toxicity upon dermal absorption is unknown.
-
Inhalation: May cause respiratory tract irritation[2].
Skin and Eye Irritation
-
Skin: Causes skin irritation, characterized by redness, itching, and pain[2].
-
Eyes: Causes serious eye irritation or damage[2]. Contact may result in pain, redness, and blurred vision.
Sensitization
-
The presence of an amino group and the hydrochloride salt suggests a potential for skin sensitization, which can lead to an allergic contact dermatitis upon repeated exposure[1].
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
-
There is no data available to assess the carcinogenic, mutagenic, or reproductive toxicity of this compound.
Experimental Protocols
The following are general experimental protocols based on OECD guidelines for assessing the potential hazards of a chemical like this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method involves a stepwise procedure with the use of a limited number of animals. A starting dose is administered to a group of animals, and the outcome determines the subsequent dose for the next group. Observations include mortality, clinical signs of toxicity, and body weight changes over a 14-day period.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method uses a reconstructed human epidermis model. The test chemical is applied topically to the tissue surface. Cell viability is measured after exposure, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.
Acute Eye Irritation/Corrosion (OECD 405)
This test is typically performed on a single animal initially. The test substance is applied to the eye, and the degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.
Biological Activity and Signaling Pathways
While specific data for this compound is limited, the aminopyrazole scaffold is a well-known pharmacophore in medicinal chemistry.
Potential Biological Activities
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors[3]. Aberrant FGFR signaling is implicated in various cancers. This suggests that this compound could serve as a key intermediate in the synthesis of kinase inhibitors.
Potential Signaling Pathway Involvement
Caption: Potential inhibition of the FGFR signaling pathway by derivatives of the title compound.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if ventilation is inadequate.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
Storage
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.
Logical Workflow for Handling and Safety Assessment
Caption: A logical workflow for the safe handling and risk assessment of the title compound.
References
- 1. 4-Amino-1H-pyrazole-5-carboxamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic organic compound belonging to the aminopyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Aminopyrazoles are recognized as "privileged structures" because of their ability to interact with multiple biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in drug discovery, particularly as a kinase inhibitor.
Chemical Properties and Synthesis
While specific quantitative data for this compound is not extensively detailed in publicly available literature, data for closely related analogs provides valuable insights into its chemical characteristics.
Table 1: Physicochemical Properties of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
| Property | Value | Reference |
| Molecular Formula | C6H9N3O2 | [3] |
| Molecular Weight | 155.15 g/mol | [3] |
| XLogP3 | 0.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 155.069476538 Da | [3] |
| Monoisotopic Mass | 155.069476538 Da | [3] |
| Topological Polar Surface Area | 70.1 Ų | [3] |
| Heavy Atom Count | 11 | [3] |
| Formal Charge | 0 | [3] |
| Complexity | 162 | [3] |
| Isotope Atom Count | 0 | [3] |
| Defined Atom Stereocenter Count | 0 | [3] |
| Undefined Atom Stereocenter Count | 0 | [3] |
| Defined Bond Stereocenter Count | 0 | [3] |
| Undefined Bond Stereocenter Count | 0 | [3] |
| Covalently-Bonded Unit Count | 1 | [3] |
Synthesis
The synthesis of this compound can be inferred from established methods for related aminopyrazole esters. A common and effective strategy is the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon component.
A plausible synthetic route, based on the synthesis of the ethyl ester analog, involves the reaction of methylhydrazine with an ethoxymethylene derivative of a cyanoacetate. The resulting aminopyrazole can then be treated with hydrochloric acid to form the hydrochloride salt.
Experimental Protocol: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (a closely related analog)
This protocol is adapted from a patented synthesis process and provides a general framework.[4]
-
Step 1: Reaction Setup. In a reactor, (ethoxymethyl) ethyl cyanoacetate is dissolved in toluene. Methylhydrazine is added to a separate tank.
-
Step 2: Controlled Addition. The reactor is cooled to 20-25 °C using a chilled brine bath. Methylhydrazine is then added dropwise to the reactor, maintaining the temperature between 22-30 °C. After the addition is complete, the reaction mixture is stirred for 1-3 hours.
-
Step 3: Reflux and Isolation. The reaction mixture is slowly heated to reflux temperature and maintained for 2 hours. After reflux, the mixture is cooled to 9-10 °C, leading to the precipitation of the product. The solid is collected by filtration and dried to yield the pyrazole amine.
To obtain the target methyl ester, ethyl cyanoacetate would be replaced with methyl cyanoacetate. For the hydrochloride salt, a subsequent step involving the treatment of the isolated aminopyrazole with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) would be necessary.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
Table 2: Spectroscopic Data of Related Aminopyrazole Derivatives
| Compound | Spectroscopic Data | Reference |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | IR (KBr, cm⁻¹): Not available. ¹H NMR (CDCl₃): Not available. ¹³C NMR (CDCl₃): Not available. Mass Spectrum (EI): m/z 169 (M⁺), 124, 123. | [5][6] |
| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | IR (KBr, ν cm⁻¹): 3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532. ¹H NMR (250 MHz, CDCl₃) δ: 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H). ¹³C NMR (63 MHz, CDCl₃) δ: 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28. | [7] |
| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | IR (KBr, ν cm⁻¹): 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509. ¹H NMR (250 MHz, CDCl₃) δ: 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H). ¹³C NMR (63 MHz, CDCl₃) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79. | [7] |
Medicinal Chemistry Applications: Kinase Inhibition
The pyrazole scaffold is a key component in numerous kinase inhibitors.[1][2] Its ability to form hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors.[1] Several FDA-approved drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers.[8][9] The pyrazole scaffold has been successfully utilized to develop FGFR inhibitors.[2] For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors, demonstrating nanomolar activity against FGFR1, FGFR2, and FGFR3.[8]
Table 3: Biological Activity of Representative Pyrazole-based FGFR Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Reference |
| Compound 10h (a 5-amino-1H-pyrazole-4-carboxamide derivative) | FGFR1 | 46 | NCI-H520 (lung cancer) | 19 | [8] |
| FGFR2 | 41 | SNU-16 (gastric cancer) | 59 | [8] | |
| FGFR3 | 99 | KATO III (gastric cancer) | 73 | [8] | |
| FGFR2 V564F mutant | 62 | - | - | [8] | |
| Erdafitinib (FDA-approved pan-FGFR inhibitor with a pyrazole core) | Pan-FGFR | - | - | - | [2] |
Diagram 2: Simplified FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling cascade by a pyrazole inhibitor.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator in the innate immune response, and its inhibition is a promising strategy for treating inflammatory diseases.[10][11] The pyrazole scaffold has been identified as a promising starting point for the development of potent and selective IRAK4 inhibitors.[11][12] Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring can significantly impact potency and pharmacokinetic properties.[11]
Diagram 3: Simplified IRAK4 Signaling Pathway
Caption: Inhibition of the IRAK4 signaling pathway by a pyrazole inhibitor.
Conclusion
This compound is a valuable building block for the synthesis of novel therapeutic agents. While specific data for this compound is limited, the broader class of aminopyrazoles has demonstrated significant potential, particularly as kinase inhibitors targeting key players in cancer and inflammatory diseases such as FGFR and IRAK4. Further research into the synthesis, characterization, and biological evaluation of this specific molecule is warranted to fully explore its therapeutic potential. The synthetic strategies and biological insights presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 5. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of Pyrazole-Based HIV Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human immunodeficiency virus (HIV) continues to be a formidable global health challenge, necessitating the continuous development of novel antiretroviral agents. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-HIV efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of pyrazole-based HIV inhibitors. Detailed experimental protocols for the synthesis of these compounds and the evaluation of their antiviral activity are presented, alongside a curated summary of their quantitative biological data. Furthermore, this guide visualizes key pathways and experimental workflows to facilitate a deeper understanding of this important class of antiretroviral compounds.
Introduction
The treatment of HIV infection has been revolutionized by the advent of highly active antiretroviral therapy (HAART), which typically involves a combination of drugs targeting different stages of the viral life cycle. A key enzyme in HIV replication is reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing a conformational change that inhibits its function.[1]
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention as a scaffold for the development of novel NNRTIs.[2] Pyrazole derivatives offer synthetic tractability, favorable physicochemical properties, and the ability to form key interactions within the NNRTI binding pocket.[2] The versatility of the pyrazole core has led to the discovery of compounds with potent anti-HIV activity, including activity against drug-resistant viral strains.[3] Notably, the first FDA-approved HIV-1 capsid inhibitor, lenacapavir, features a pyrazole moiety, highlighting the clinical significance of this heterocyclic system in anti-HIV drug discovery.[4]
This guide will delve into the technical aspects of the discovery and development of pyrazole-based HIV inhibitors, providing researchers and drug development professionals with a detailed resource to support their work in this field.
Synthesis of Pyrazole-Based HIV Inhibitors
The synthesis of pyrazole-based compounds often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] A common strategy for creating substituted pyrazoles is the reaction of α,β-unsaturated ketones with hydrazine hydrate.[4]
General Synthesis of 3,4-Substituted Pyrazole Derivatives from 3-Benzoylbenzofurans
A representative synthetic route involves the initial formation of 3-benzoylbenzofurans, which are then cyclized to the corresponding pyrazole derivatives.[4]
Step 1: Synthesis of 3-Benzoylbenzofurans
The synthesis of 3-benzoylbenzofurans can be achieved through a multi-step process starting from appropriately substituted phenols and benzoyl chlorides. A key intermediate is an α,β-unsaturated ketone, which is then cyclized.[4]
Step 2: Synthesis of Pyrazole Derivatives
The pyrazole ring is formed by the reaction of the 3-benzoylbenzofuran intermediate with hydrazine hydrate in a suitable solvent like methanol at room temperature.[4] This reaction proceeds via a cyclocondensation mechanism.
Experimental Protocol: Synthesis of Pyrazole Derivative 5f from 3-Benzoylbenzofuran 3f [4]
-
Materials and Reagents: 3-Benzoylbenzofuran precursor (3f), hydrazine hydrate, methanol, standard laboratory glassware, magnetic stirrer, and heating plate (if necessary). All reagents and solvents should be of analytical grade.
-
Procedure:
-
Dissolve the 3-benzoylbenzofuran (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add hydrazine hydrate (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 5 hours.
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
-
-
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Many pyrazole-based HIV inhibitors function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA to DNA.[1]
Some pyrazole derivatives have also been shown to inhibit other stages of the HIV life cycle, such as viral entry.[4][6] The FDA-approved drug lenacapavir, which contains a pyrazole moiety, is a capsid inhibitor, demonstrating the diverse mechanisms through which this scaffold can exert its anti-HIV effects.[4]
HIV Life Cycle and Targets of Antiretroviral Drugs
Caption: The HIV life cycle and the points of intervention for different classes of antiretroviral drugs.
Mechanism of NNRTI Action
Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a pyrazole-based NNRTI.
Experimental Protocols for Biological Evaluation
The evaluation of pyrazole-based compounds for anti-HIV activity involves a series of in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.
-
Principle: The assay quantifies the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by RT using a poly(A) x oligo(dT)15 template/primer. The newly synthesized DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.[7]
-
Materials: Recombinant HIV-1 RT, streptavidin-coated 96-well plates, reaction buffer, dNTP mix (including DIG-dUTP and biotin-dUTP), anti-DIG-peroxidase antibody, peroxidase substrate (e.g., TMB), stop solution, and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds and a known NNRTI control (e.g., Nevirapine) in the appropriate buffer.
-
Add the reaction mixture containing the template/primer and dNTPs to the streptavidin-coated wells.
-
Add the diluted compounds or controls to the respective wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-peroxidase conjugate and incubate at room temperature for 1 hour.
-
Wash the plate to remove unbound conjugate.
-
Add the peroxidase substrate and incubate in the dark until a color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
TZM-bl Cell-Based HIV-1 Entry/Replication Assay
This assay is used to determine the ability of a compound to inhibit HIV-1 infection of target cells.
-
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making them susceptible to a wide range of HIV-1 strains. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR, leading to the expression of luciferase. The level of luciferase activity is proportional to the level of viral infection.[8][9]
-
Materials: TZM-bl cells, cell culture medium, HIV-1 virus stock (e.g., pseudovirus), DEAE-dextran, luciferase assay reagent, and a luminometer.
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and a known inhibitor control.
-
Pre-incubate the virus stock with the diluted compounds for a specified time.
-
Add the virus-compound mixture to the TZM-bl cells. DEAE-dextran is often added to enhance infectivity.
-
Incubate the plate for 48 hours at 37°C.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the EC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compounds on the viability of the host cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Materials: TZM-bl cells (or other appropriate cell line), cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC50).
-
Experimental Workflow for Anti-HIV Activity Evaluation
Caption: A typical workflow for the biological evaluation of newly synthesized pyrazole-based HIV inhibitors.
Quantitative Data and Structure-Activity Relationship (SAR)
The anti-HIV activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacokinetic properties of these compounds.[5][11]
Table 1: Anti-HIV Activity of Selected Pyrazole Derivatives [4]
| Compound | Target | Assay | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 5f | HIV-1 (Q23 pseudovirus) | TZM-bl | - | 0.39 ± 0.13 | 36.07 ± 7.95 | 92.5 |
| HIV-1 (CAP210 pseudovirus) | TZM-bl | - | 1.00 ± 0.15 | 36.07 ± 7.95 | 36.1 | |
| HIV-1 Protease | Enzyme Assay | 31.59 ± 3.83 | - | - | - | |
| 5g | HIV-1 (Q23 pseudovirus) | TZM-bl | - | < 10 | 140.10 ± 17.13 | > 14 |
| HIV-1 (CAP210 pseudovirus) | TZM-bl | - | 13.80 ± 1.70 | 140.10 ± 17.13 | 10.2 | |
| 5h | HIV-1 (Q23 pseudovirus) | TZM-bl | - | < 10 | 142.30 ± 13.24 | > 14.2 |
| HIV-1 (CAP210 pseudovirus) | TZM-bl | - | 6.31 ± 0.31 | 142.30 ± 13.24 | 22.5 | |
| Lersivirine | HIV-1 RT | Enzyme Assay | Data not available | Data not available | Data not available | Data not available |
| Nevirapine (NVP) | HIV-1 (Q23 pseudovirus) | TZM-bl | - | 0.11 ± 0.04 | > 100 | > 909 |
Note: Data is compiled from the cited literature and may have been generated under different experimental conditions.
Key SAR Observations:
-
Substitution at the Phenyl Ring: The nature of substituents on the phenyl rings attached to the pyrazole core significantly influences antiviral activity. Electron-withdrawing or lipophilic groups can enhance potency.[5]
-
Linker between Pyrazole and Phenyl Rings: The linker connecting the pyrazole and phenyl moieties can be modified to optimize activity. For instance, replacing a diazenyl group with an aminomethylene group has been shown to be a successful strategy.[5]
-
Derivatization to Reduce Cytotoxicity: The conversion of cytotoxic precursors, such as 3-benzoylbenzofurans, into pyrazole derivatives generally leads to a decrease in cytotoxicity, thereby improving the therapeutic index.[4][12]
Clinical Development of Pyrazole-Based HIV Inhibitors
The clinical development of pyrazole-based HIV inhibitors has shown significant promise.
-
Lersivirine: This pyrazole derivative was a potent NNRTI that reached Phase III clinical trials. However, its development was discontinued due to a lack of improved efficacy over existing antiretroviral drugs.[8]
-
Lenacapavir (GS-6207): This first-in-class, long-acting HIV-1 capsid inhibitor, which contains a pyrazole scaffold, has been a major breakthrough.[4] It has received FDA approval for the treatment of multi-drug resistant HIV-1 infection.[4] Clinical trials have demonstrated that lenacapavir, administered subcutaneously every six months, can maintain high rates of virologic suppression in heavily treatment-experienced patients.[9] Furthermore, it has shown high efficacy as a pre-exposure prophylaxis (PrEP) agent in clinical trials.[5]
Conclusion
Pyrazole-based compounds represent a versatile and highly promising class of HIV inhibitors. Their synthetic accessibility, favorable pharmacological properties, and diverse mechanisms of action make them attractive candidates for further drug development. The successful clinical translation of lenacapavir underscores the potential of the pyrazole scaffold in addressing the ongoing challenges of HIV treatment and prevention, including drug resistance and the need for long-acting therapeutic options. Continued exploration of the structure-activity relationships of pyrazole derivatives will undoubtedly lead to the discovery of even more potent and effective anti-HIV agents in the future.
References
- 1. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 2. Pyrazole Containing Anti-HIV Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-HIV-1 Activity Evaluation for Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Aminopyrazoles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful and promising therapeutic agents. Its remarkable versatility allows for facile chemical modification, enabling the fine-tuning of pharmacological properties and the targeting of a diverse array of biological entities. This technical guide provides an in-depth exploration of the role of aminopyrazoles, with a particular focus on their application as kinase inhibitors in oncology and immunology. We will delve into their mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.
Introduction to Aminopyrazoles
Aminopyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms and an amino group. The position of the amino group (C3, C4, or C5) significantly influences the molecule's chemical properties and biological activity, giving rise to distinct classes of compounds with unique therapeutic applications.[1][2] The aminopyrazole core serves as an excellent bioisostere for other heterocyclic systems and can engage in crucial hydrogen bonding interactions with protein targets, a key feature in its success as a pharmacophore.[3]
A significant number of approved drugs and clinical candidates are built upon the aminopyrazole scaffold, highlighting its importance in drug discovery.[4] These compounds have demonstrated efficacy against a range of diseases, most notably as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer and inflammatory disorders.[4][5]
Aminopyrazoles as Potent Kinase Inhibitors
The aminopyrazole moiety has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors. The nitrogen atoms of the pyrazole ring and the appended amino group can form a triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism of action for this class of inhibitors.[3] This interaction provides a strong anchor for the molecule, allowing for various substituents to be introduced to explore other regions of the ATP-binding site, thereby tuning potency and selectivity.
This guide will focus on three prominent examples of aminopyrazole-based kinase inhibitors that have made a significant clinical impact:
-
Pirtobrutinib (Jaypirca™): A highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), approved for the treatment of mantle cell lymphoma.[1]
-
AT7519: A multi-cyclin-dependent kinase (CDK) inhibitor that has been investigated in numerous clinical trials for various cancers.[3]
-
Crizotinib (Xalkori®): A potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer.
Quantitative Data on Aminopyrazole Kinase Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following tables summarize the in vitro IC50 values for our selected aminopyrazole-based inhibitors against their primary kinase targets.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Pirtobrutinib (LOXO-305) | BTK (Wild-Type) | 5.69 | [6] |
| AT7519 | CDK1/cyclin B | 210 | [4][7] |
| CDK2/cyclin A | 47 | [4][7] | |
| CDK4/cyclin D1 | 100 | [4][7] | |
| CDK5/p25 | 13 | [4][7] | |
| CDK6/cyclin D3 | 170 | [4][7] | |
| CDK9/cyclin T | <10 | [4] | |
| Crizotinib | ALK | ~24 - 50 | [8][9] |
| ROS1 | ~50 | [9] | |
| Aminopyrazole Series | JAK1 | 3.4 | [10] |
| JAK2 | 2.2 | [10] | |
| JAK3 | 3.5 | [10] | |
| 5-amino-1H-pyrazole-4-carboxamide Series | FGFR1 | 46 | [11] |
| FGFR2 | 41 | [11] | |
| FGFR3 | 99 | [11] | |
| FGFR2 V564F | 62 | [11] |
Table 1: In Vitro Inhibitory Activity of Selected Aminopyrazole-Based Kinase Inhibitors.
Signaling Pathways Modulated by Aminopyrazole Inhibitors
To understand the therapeutic effects of these aminopyrazole-based drugs, it is crucial to visualize the signaling pathways they inhibit. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by Pirtobrutinib, AT7519, and Crizotinib.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Pirtobrutinib targets BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of many B-cell malignancies.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Pirtobrutinib.
Cyclin-Dependent Kinase 2 (CDK2) and the Cell Cycle
AT7519 is a pan-CDK inhibitor, affecting multiple stages of the cell cycle. Its inhibition of CDK2 is particularly important for the G1/S phase transition.
Caption: CDK2's Role in the Cell Cycle and Inhibition by AT7519.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Crizotinib is a potent inhibitor of the ALK receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK) that result in constitutive ALK activation and downstream signaling.
Caption: ALK Fusion Protein Signaling and Inhibition by Crizotinib.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a generic aminopyrazole kinase inhibitor and for in vitro and cell-based kinase inhibition assays.
General Synthesis of a 4-Substituted-3-aminopyrazole Kinase Inhibitor
This protocol outlines a common synthetic route to aminopyrazole-based kinase inhibitors, often involving a key Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of an aminopyrazole kinase inhibitor.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of 4-bromo-1H-pyrazol-3-amine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added potassium carbonate (2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the 4-aryl-1H-pyrazol-3-amine intermediate.
Step 2: Amide Coupling
-
To a solution of the 4-aryl-1H-pyrazol-3-amine intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by crystallization or column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for measuring the in vitro potency of a kinase inhibitor.
Materials:
-
Recombinant kinase (e.g., BTK, CDK2/cyclin A, ALK)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1 for BTK)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test aminopyrazole inhibitor
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test inhibitor to each well of a 384-well plate.
-
Add 2 µL of a master mix containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution (final concentration typically near the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of an aminopyrazole inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., SU-DHL-1 for ALK)
-
Cell culture medium and supplements
-
Test aminopyrazole inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific substrate and total substrate)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the aminopyrazole inhibitor for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., GAPDH) to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of the phosphorylated substrate to the total substrate. A potent inhibitor will show a dose-dependent decrease in this ratio.
Conclusion
The aminopyrazole scaffold represents a cornerstone of modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have enabled the creation of a multitude of potent and selective therapeutic agents that have significantly advanced the treatment of cancer and other diseases. The examples of Pirtobrutinib, AT7519, and Crizotinib underscore the profound impact of this versatile chemical entity. As our understanding of cellular signaling pathways continues to grow, the aminopyrazole core is poised to remain a critical building block in the design and discovery of the next generation of innovative medicines. This guide provides a foundational understanding for researchers to further explore and exploit the vast potential of aminopyrazoles in drug development.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tdcommons.org [tdcommons.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Utilizing Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is a versatile heterocyclic building block, or scaffold, pivotal in the field of medicinal chemistry. Its intrinsic structural features make it an excellent starting point for the synthesis of a diverse range of compounds with significant therapeutic potential. The pyrazole core is a "privileged structure" in drug discovery, frequently found in clinically approved pharmaceuticals.[1] This is due to its ability to engage in multiple non-covalent interactions, such as hydrogen bonding, with biological targets.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of novel drug candidates, with a particular focus on kinase inhibitors.
Key Applications in Drug Design
The primary application of this pyrazole derivative is in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer and inflammatory disorders.[1] The 4-amino group and the 5-carboxylate ester of the pyrazole scaffold serve as key anchor points for chemical modifications to achieve high potency and selectivity for specific kinase targets.
Prominent kinase families targeted by inhibitors derived from aminopyrazole scaffolds include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been successfully designed as potent covalent inhibitors of FGFRs, including drug-resistant mutants.[2]
-
p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is a key mediator of the inflammatory response. Pyrazole-based compounds, particularly pyrazole-urea derivatives, have been developed as highly potent inhibitors of p38, with some advancing to clinical trials for inflammatory diseases.[3]
-
Cyclin-Dependent Kinases (CDKs): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, closely related to the title compound, is a recognized pharmacophore for targeting CDKs, which are central regulators of the cell cycle.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrazole-based compounds against different kinases and cancer cell lines. This data, gathered from publicly available literature, illustrates the potential of the aminopyrazole scaffold in generating potent inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 10h | FGFR1 | 46 | [2] |
| FGFR2 | 41 | [2] | |
| FGFR3 | 99 | [2] | |
| FGFR2 V564F mutant | 62 | [2] | |
| BIRB 796 | p38α | 38 | [5] |
| p38β | 65 | [5] | |
| p38γ | 200 | [5] | |
| p38δ | 520 | [5] | |
| Compound 1b | Haspin | 57 | [6] |
| Compound 1c | Haspin | 66 | [6] |
| Afuresertib | Akt1 | 0.08 (Ki) | [7] |
Table 2: In Vitro Anti-proliferative Activity of Representative Pyrazole-Based Compounds
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 10h | NCI-H520 | Lung Cancer | 0.019 | [2] |
| SNU-16 | Gastric Cancer | 0.059 | [2] | |
| KATO III | Gastric Cancer | 0.073 | [2] | |
| Afuresertib | HCT116 | Colon Cancer | 0.95 | [7] |
| Compound 6 | HCT116 | Colon Cancer | 0.39 | [7] |
| MCF-7 | Breast Cancer | 0.46 | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-amino-1H-pyrazole-5-carboxamide Derivatives (General Procedure)
This protocol describes a general two-step synthesis of N-aryl pyrazole carboxamide derivatives, a common structural motif in kinase inhibitors, starting from this compound.
Step 1: Amidation of the Carboxylate Ester
-
Suspend this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), and stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve the desired aniline derivative (1.1 equivalents) in the same solvent.
-
Activate the carboxylic acid (formed in situ or pre-hydrolyzed) by adding a coupling agent such as HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each) to the pyrazole solution.
-
Add the aniline solution to the pyrazole mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-amino-1H-pyrazole-5-carboxamide.
Step 2: N-Arylation or N-Alkylation of the Pyrazole Ring
-
To a solution of the N-aryl-4-amino-1H-pyrazole-5-carboxamide (1 equivalent) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2 equivalents).
-
Add the desired aryl halide or alkyl halide (1.2 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. For aryl halides, a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) may be required for Buchwald-Hartwig amination.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[6][7]
Materials:
-
Synthesized pyrazole derivatives
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase/substrate solution in assay buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H520, SNU-16)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized pyrazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the point of intervention by pyrazole inhibitors.
Experimental Workflow Diagram
Caption: Drug discovery workflow using the pyrazole scaffold.
Structure-Activity Relationship (SAR) Logic Diagram
Caption: Key points for SAR studies on the pyrazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] The pyrazole scaffold is a core component in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1][3] Consequently, the development of efficient and versatile synthetic protocols for pyrazole derivatives is a key focus in organic and medicinal chemistry.[4][5] This document provides detailed protocols for several key methods of pyrazole synthesis, including classical and modern green chemistry approaches.
Classical Synthetic Protocols
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, is a fundamental and widely used method for preparing pyrazoles.[6] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[7][8][9] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][7][10]
Experimental Protocol: Synthesis of 3,5-dimethyl pyrazole via Knorr Synthesis [11]
-
Reactant Preparation: In a round-bottom flask, dissolve acetylacetone (1,3-dicarbonyl compound, 1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1 equivalent).
-
Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid or a green catalyst like ammonium chloride.[10][11]
-
Reaction: Stir the mixture at room temperature or heat under reflux for a specified time (typically 1-3 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product. If not, pour the mixture into ice-cold water to induce precipitation.[10]
-
Purification: The crude product is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) is performed to obtain the pure pyrazole derivative.[10]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, NMR, and Mass Spectrometry.[11]
Data Summary: Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Controlled | - | 95% | [1][12] |
| Acetylacetone | Hydrazine | Ammonium Chloride | Ethanol | Reflux | - | [11] |
| Ethyl benzoylacetate | Phenylhydrazine | Acetic acid | 1-Propanol | 100 °C, 1h | High | [10] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N′-benzylidene tolylsulfonohydrazides | Silver | - | 60 °C | Moderate to Excellent | [12] |
Diagram: General Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of pyrazoles.
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
The reaction of α,β-unsaturated aldehydes and ketones, commonly known as chalcones, with hydrazine derivatives is a versatile method for synthesizing pyrazolines, which can then be oxidized to pyrazoles.[13][14][15] This method allows for significant diversity in the final product as a wide variety of chalcones can be readily prepared via Claisen-Schmidt condensation.[14][16]
Experimental Protocol: Synthesis of Pyrazoles from Chalcones [13][14]
-
Reactant Mixture: In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) and a hydrazine derivative (e.g., isoniazide, phenylhydrazine, 1 equivalent) in a suitable solvent like ethanol or pyridine.[13][14]
-
Reaction: Reflux the reaction mixture for 2-8 hours. The progress of the reaction is monitored by TLC.
-
Oxidation (if preparing pyrazole from pyrazoline): If the intermediate pyrazoline is isolated, it can be oxidized to the corresponding pyrazole using an oxidizing agent or by heating in a suitable solvent like DMSO under an oxygen atmosphere.[1][17]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Purification: The resulting solid precipitate is filtered, washed thoroughly with cold water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[13]
Data Summary: Synthesis of Pyrazoles from Chalcones
| Chalcone Derivative | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| 3-methyl-1-p-tolyl-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one | Isoniazide | Pyridine | Reflux, 2.5h | - | [13] |
| Substituted Chalcone | Phenylhydrazine | Acetic Acid | Reflux, 6-8h | - | [14] |
| 1-adamantyl-3-pyridyl-prop-2-en-1-one | Substituted Phenylhydrazines | Acetic Acid | 80 °C, 48h | Good to Moderate | [18] |
Modern and Green Synthetic Protocols
In recent years, there has been a significant shift towards developing more sustainable and efficient "green" synthetic methods. These approaches often involve the use of alternative energy sources like microwaves and ultrasound, or the implementation of multicomponent reactions to improve atom economy.[19][20][21]
1,3-Dipolar Cycloaddition
This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (an alkyne or alkene).[22] Nitrile imines are typically generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones. This approach offers high regioselectivity in the synthesis of polysubstituted pyrazoles.[23][24]
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition of a Diazo Compound [22][23]
-
Reactant Mixture: In a suitable reaction vessel, dissolve the terminal alkyne (1 equivalent) in a solvent. An aqueous micellar environment using a surfactant like TPGS-750-M can be employed for green synthesis.[22]
-
Diazo Compound Generation: The diazo compound (e.g., ethyl diazoacetate) is often generated in situ from a precursor like ethyl glycinate and NaNO2.[22]
-
Catalyst: Add a catalyst, such as Zn(OTf)2, to promote the cycloaddition.[22]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for several hours (e.g., 20 h).[22]
-
Work-up and Purification: After the reaction is complete, the product is extracted using an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the pure pyrazole derivative.
Diagram: 1,3-Dipolar Cycloaddition Mechanism
Caption: Mechanism of pyrazole synthesis via cycloaddition.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, higher yields, and improved product purity.[25][26][27]
Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-Pyrazoles [28]
-
Reactant Preparation: In a microwave vial, add equimolar amounts of the appropriate substituted dibenzalacetone (chalcone) and a 4-substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).
-
Base Addition: Add sodium hydroxide (2.5 mmol) to make the solution alkaline.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 W and 75 °C for 15-70 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After completion, the formed precipitate is filtered under vacuum, washed with water and cold ethanol, dried, and recrystallized to obtain the pure product.[28]
Data Summary: Microwave-Assisted Pyrazole Synthesis
| Reactants | Catalyst/Base | Conditions | Time | Yield (%) | Reference |
| Dibenzalacetones + Phenylhydrazines | NaOH | 100 W, 75 °C | 15-70 min | - | [28] |
| Phenyl hydrazine + Aldehyde + Malononitrile | L-tyrosine | MW, H₂O–ethanol | 25 min | 88% | [29] |
| Enones + Semicarbazide HCl | Pyridine | 100 W, 70 °C | 4 min | 82-96% | [27] |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. The physical phenomenon of acoustic cavitation enhances mass transfer and reaction rates, often leading to higher yields in shorter times under milder conditions.[30][31][32]
Experimental Protocol: Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles [30]
-
Reactant Mixture: Combine α,β-unsaturated cyanoester (1 equivalent) and phenyl hydrazine (1 equivalent) in a reaction vessel.
-
Catalyst and Base: Add sodium ethoxide as a base and 10 mol% of a Cu(I) catalyst.
-
Sonication: Place the vessel in an ultrasonic cleaning bath and irradiate at a specified frequency (e.g., 40 kHz) and temperature (e.g., 60 °C) for 75-90 minutes.[30][31]
-
Work-up and Purification: Upon completion, the product is isolated by standard work-up procedures, which may include filtration and washing, followed by recrystallization to achieve high purity.
Biological Evaluation Workflow
The synthesis of pyrazole derivatives is often the first step in a drug discovery pipeline. The ultimate goal is to identify compounds with potent and selective biological activity. Pyrazoles have been reported to possess a wide array of activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3][33]
Diagram: From Synthesis to Biological Activity
Caption: Workflow from pyrazole synthesis to biological evaluation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. benchchem.com [benchchem.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jetir.org [jetir.org]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. ijirt.org [ijirt.org]
- 15. benthamscience.com [benthamscience.com]
- 16. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.com [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. benthamdirect.com [benthamdirect.com]
- 26. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 29. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. asianpubs.org [asianpubs.org]
- 31. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Aminopyrazole Carboxamides as Kinase Inhibitors
Topic: Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][4] These compounds are of significant interest in drug discovery, particularly in oncology, due to their ability to target and inhibit the activity of various protein kinases that are often dysregulated in cancer.[5][6] This document provides an overview of the application of a representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h , as a pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[2]
Compound 10h is part of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as covalent inhibitors that target both wild-type and mutant forms of FGFRs.[2] Aberrant FGFR signaling is a key driver in various cancers, making these receptors attractive therapeutic targets.[2]
Data Presentation: Kinase Inhibitory Activity
The inhibitory activity of the representative compound 10h , a 5-amino-1H-pyrazole-4-carboxamide derivative, was evaluated in biochemical assays against multiple FGFR family members. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
| Table 1: Biochemical inhibitory activity of compound 10h against wild-type and mutant FGFRs. Data sourced from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives.[2] |
In addition to biochemical potency, compound 10h demonstrated strong anti-proliferative activity in various cancer cell lines with aberrant FGFR signaling.[2]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
| Table 2: Anti-proliferative activity of compound 10h in human cancer cell lines.[2] |
Experimental Protocols
The following are representative protocols for evaluating the kinase inhibitory and anti-proliferative activities of aminopyrazole compounds.
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES, MgCl₂, BSA, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor fluorophore)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase solution containing the recombinant enzyme in the assay buffer.
-
Prepare a substrate/ATP solution containing the biotinylated peptide and ATP in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add 4 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection:
-
Prepare a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a detection buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
-
Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., NCI-H520)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflows
Caption: General workflows for biochemical and cell-based assays.
References
- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Versatility of Aminopyrazoles in Modern Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazoles have emerged as a cornerstone in the field of organic synthesis, prized for their versatile reactivity and their prevalence in a wide array of biologically active molecules. These heterocyclic scaffolds serve as pivotal building blocks for the construction of complex fused-ring systems and are integral to the development of novel therapeutic agents. This document provides a detailed overview of the applications of aminopyrazoles in organic synthesis, complete with experimental protocols and data presented for comparative analysis.
I. Introduction to Aminopyrazoles
Aminopyrazoles are a class of heterocyclic compounds characterized by a five-membered pyrazole ring bearing an amino substituent. The position of the amino group (at C3, C4, or C5) significantly influences the molecule's reactivity and its subsequent applications. 5-Aminopyrazoles, in particular, are extensively utilized as precursors for the synthesis of various fused heterocyclic systems due to their polyfunctional nature, possessing three key nucleophilic sites: the 1-NH, the 5-NH2, and the 4-CH positions.[1] This inherent reactivity makes them ideal starting materials for constructing diverse molecular architectures.
The significance of aminopyrazole derivatives is underscored by their presence in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, and antifungal properties.[2] Several clinically approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, feature a pyrazole core, highlighting the pharmacological importance of this heterocycle.[2]
II. Key Applications in Organic Synthesis
The primary application of aminopyrazoles in organic synthesis is as a versatile synthon for the preparation of fused pyrazole derivatives. These fused systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolotriazines, are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4]
A. Synthesis of Fused Pyrazoloazines
5-Aminopyrazoles are excellent precursors for the synthesis of pyrazoloazines through condensation reactions with various bielectrophilic reagents.[3] The reaction pathway can often be directed towards a specific isomer by carefully selecting the reaction conditions.
A common strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The outcome of this reaction can lead to the formation of either pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, depending on the substitution pattern of the aminopyrazole and the reaction conditions employed. For instance, the condensation of 1-substituted 5-aminopyrazoles with enaminones in acetic acid typically yields pyrazolo[3,4-b]pyridine derivatives.[1] In contrast, when the N1 position of the aminopyrazole is unsubstituted, cyclocondensation can occur between the 1-NH and a carbonyl group, leading to the formation of pyrazolo[1,5-a]pyrimidines.[1]
B. Multicomponent Reactions
Multicomponent reactions (MCRs) involving aminopyrazoles have gained significant attention as an efficient strategy for the synthesis of complex heterocyclic libraries.[1] These reactions, where three or more reactants combine in a single pot to form a final product that contains significant portions of all the starting materials, offer advantages in terms of atom economy, reduced waste, and operational simplicity.
For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through a three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile.[1] These reactions can be promoted by various catalysts and conditions, including microwave irradiation and the use of ionic liquids.[1]
III. Synthetic Protocols for Aminopyrazoles
The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of hydrazines with β-ketonitriles.[5][6] The reaction is believed to proceed through the formation of a hydrazone intermediate, which subsequently undergoes cyclization.[5]
A significant challenge in the synthesis of N-substituted aminopyrazoles arises from the potential for the formation of regioisomers when using monosubstituted hydrazines.[7] The reaction can yield both 3-amino and 5-amino pyrazole derivatives, and the regiochemical outcome is often dependent on the reaction conditions.
A. General Protocol for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles
This protocol describes a general procedure for the synthesis of 5-aminopyrazoles via the condensation of a β-ketonitrile with hydrazine hydrate.
Materials:
-
β-Ketonitrile (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
B. Regioselective Synthesis of 3-Amino and 5-Aminopyrazoles
The regioselectivity of the reaction between α,β-unsaturated nitriles and monosubstituted hydrazines can often be controlled by the choice of reaction conditions. Acidic conditions tend to favor the formation of 5-aminopyrazoles (thermodynamic control), while basic conditions often lead to the 3-amino isomer (kinetic control).[7]
Table 1: Conditions for Regioselective Synthesis of Aminopyrazoles
| Isomer Desired | Reaction Conditions | Proposed Control |
| 5-Aminopyrazole | Acetic acid, reflux | Thermodynamic |
| 3-Aminopyrazole | Sodium ethoxide in ethanol, 0°C to rt | Kinetic |
IV. Experimental Protocols for Fused Heterocycles
The following protocols provide examples of the synthesis of fused pyrazole systems starting from 5-aminopyrazoles.
A. Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines
This protocol describes a three-component, microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives.[1]
Materials:
-
5-Aminopyrazole (1.0 eq)
-
Aldehyde (1.0 eq)
-
β-Ketonitrile (1.0 eq)
-
Acetic acid
Procedure:
-
In a microwave vial, combine the 5-aminopyrazole, aldehyde, and β-ketonitrile in acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 140°C) for a designated time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and collect the resulting precipitate by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., ethanol) to afford the purified product.
Table 2: Representative Yields for Microwave-Assisted Pyrazolo[3,4-b]pyridine Synthesis [1]
| 5-Aminopyrazole Substituent | Aldehyde | β-Ketonitrile | Yield (%) |
| 1-Phenyl | Anisaldehyde | 3-Oxobutanenitrile | 85 |
| 1-Phenyl | 4-Chlorobenzaldehyde | 3-Oxobutanenitrile | 82 |
| 1-H | Anisaldehyde | 3-Oxobutanenitrile | 78 |
B. Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from an ethyl 5-aminopyrazole-4-carboxylate precursor.[4]
Workflow:
Experimental Protocol:
-
Step 1: Hydrolysis
-
The ethyl 5-aminopyrazole-4-carboxylate derivative is subjected to basic hydrolysis to yield the corresponding 5-aminopyrazole-4-carboxylic acid.[4]
-
-
Step 2: Cyclization to Oxazinone
-
Step 3: Aminolysis
V. Conclusion
Aminopyrazoles are undeniably valuable building blocks in organic synthesis, providing access to a vast and diverse range of heterocyclic compounds. Their utility is particularly pronounced in the field of medicinal chemistry, where the resulting fused pyrazole systems often exhibit significant biological activity. A thorough understanding of the reactivity of aminopyrazoles and the ability to control the regioselectivity of their reactions are crucial for the successful design and synthesis of novel and potent therapeutic agents. The protocols and data presented herein offer a foundational resource for researchers engaged in the exploration and application of this important class of heterocycles.
References
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines | Semantic Scholar [semanticscholar.org]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride in the Synthesis of Fused Pyrazoloazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fused pyrazoloazines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to act as potent modulators of various biological targets.[1][2][3] Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is a versatile and readily available starting material for the synthesis of a variety of fused pyrazoloazine scaffolds, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. These compounds have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound.
Introduction
The pyrazoloazine core structures are considered "privileged scaffolds" in drug discovery, as they can interact with a wide range of biological targets with high affinity and selectivity.[7] The structural resemblance of pyrazolo[3,4-d]pyrimidines to purines allows them to act as ATP-competitive inhibitors of kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[1][8] Similarly, pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
The use of this compound as a starting material offers a convergent and efficient approach to these complex heterocyclic systems. The presence of an amino group and an ester functionality on the pyrazole ring allows for facile cyclocondensation reactions with various bielectrophilic reagents to construct the fused azine ring.
General Synthetic Strategies
The synthesis of fused pyrazoloazines from this compound generally involves the cyclocondensation of the aminopyrazole with a suitable 1,3-bielectrophile. The specific fused system obtained is determined by the nature of the bielectrophilic partner.
Caption: General synthetic routes to fused pyrazoloazines.
Application 1: Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are known for a wide array of pharmacological activities, including their role as kinase inhibitors and anticancer agents.[6][9][10] A common and effective method for their synthesis is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[7]
Experimental Protocol: Synthesis of Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is a representative example of a cyclocondensation reaction to form the pyrazolo[3,4-b]pyridine scaffold.
Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add glacial acetic acid to the flask to act as the solvent.
-
Add ethyl acetoacetate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the desired ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Quantitative Data for Pyrazolo[3,4-b]pyridine Synthesis
| Starting Material (Aminopyrazole) | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | Ethyl acetoacetate | Acetic Acid | Reflux | 8 | 75-85 | [7] |
| 5-Aminopyrazole | 2,4-Pentanedione | Ethanol | Reflux | 6 | 80-90 | [11] |
| 3-Amino-1H-pyrazole-4-carbonitrile | Ethyl benzoylacetate | Acetic Acid | 120 | 10 | 70-80 | [12] |
Application 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are potent kinase inhibitors and have been extensively investigated as anticancer agents.[3][8][13] A common synthetic route involves the cyclization of an aminopyrazole carboxylate with formamide or other nitrogen-containing reagents.[14][15]
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol describes the cyclization of methyl 4-amino-1H-pyrazole-5-carboxylate to form the pyrazolo[3,4-d]pyrimidinone core.
Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Materials:
-
This compound
-
Formamide
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of formamide.
-
Heat the reaction mixture to 180-190 °C for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Quantitative Data for Pyrazolo[3,4-d]pyrimidine Synthesis
| Starting Material (Aminopyrazole) | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | 190 | 8 | ~85 | [15] |
| Ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate | Formamide | Reflux | 10 | 70-80 | [16] |
| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Various Nitriles | Microwave | 0.25-0.5 | 80-92 | [17] |
Application 3: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another class of fused pyrazoloazines with a wide range of biological activities, including kinase inhibition and anti-inflammatory effects.[4][5][18][19] Their synthesis often involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For the target starting material, a preliminary transformation or a different cyclization strategy would be required. A plausible route involves the reaction with β-ketoesters.
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
This protocol outlines a general procedure for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Materials:
-
This compound
-
Ethyl 2-acetyl-3-oxobutanoate
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl 2-acetyl-3-oxobutanoate (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) for 8-16 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate.
Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis
| Starting Material (Aminopyrazole) | β-Dicarbonyl Compound | Solvent | Catalyst | Yield (%) | Reference |
| 5-Amino-3-arylamino-1H-pyrazole-4-carboxylate | Pentane-2,4-dione | Acetic Acid | - | 87-95 | [4] |
| 3-Amino-1H-pyrazole | 2-Acetylcyclopentanone | Acetic Acid | - | Good yields | [4] |
| 3-Methyl-1H-pyrazol-5-amine | β-Enaminones | Acetic Acid | Ammonium Acetate | 67-93 | [20] |
Biological Context: Kinase Inhibition
Many of the synthesized pyrazoloazines function as inhibitors of protein kinases.[21][22][23][24][25][26] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated due to mutations or overexpression of kinases. Pyrazoloazines, by mimicking the structure of ATP, can bind to the ATP-binding pocket of kinases and block their activity, thereby inhibiting downstream signaling and inducing cancer cell death.[1]
Caption: Generalized kinase signaling pathway and inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of pyrazole compounds. This document outlines typical spectral data, detailed experimental protocols for structural elucidation, and the application of NMR in studying the dynamic properties and biological relevance of pyrazoles, which are key heterocyclic scaffolds in medicinal chemistry.
Introduction to NMR Spectroscopy of Pyrazoles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of pyrazole derivatives.[1][2] It provides detailed information at the atomic level regarding the molecular structure, connectivity, and conformation of these compounds.[2] The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants are sensitive to the substitution pattern on the ring, making NMR a powerful tool for unambiguous identification and purity assessment.[3][4] Furthermore, NMR is instrumental in studying dynamic phenomena such as tautomerism, a common feature of N-unsubstituted pyrazoles.[5][6] In the context of drug discovery, NMR spectroscopy is crucial for characterizing novel pyrazole-based active pharmaceutical ingredients (APIs) and for studying their interactions with biological targets.[1][7][8]
¹H and ¹³C NMR Spectral Data of Pyrazole Compounds
The chemical shifts of pyrazole protons and carbons are influenced by the electronic environment within the heterocyclic ring. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent pyrazole and substituted derivatives in common deuterated solvents.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives.
| Proton | Pyrazole (in CDCl₃) | 1-Methylpyrazole (in CDCl₃)[3] | 3(5)-Phenylpyrazole (Tautomeric Mixture) |
| H3/H5 | ~7.66 (d) | ~7.5 (d, H3), ~7.4 (d, H5) | Signals for both tautomers are observed |
| H4 | ~6.37 (t) | ~6.2 (t) | Signals for both tautomers are observed |
| N-H | Variable, often broad | - | Variable, often broad |
| N-CH₃ | - | ~3.9 (s) | - |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives.
| Carbon | Pyrazole (in DMSO-d₆)[4][9] | 1-Methylpyrazole (in CDCl₃)[3] | 3,5-Dimethylpyrazole (in CDCl₃)[10] |
| C3/C5 | ~134.7 | ~138.7 (C3), ~129.2 (C5) | ~147.9 |
| C4 | ~105.5 | ~105.4 | ~104.9 |
| N-CH₃ | - | ~39.1 | - |
| C-CH₃ | - | - | ~13.5 (C3-CH₃), ~10.9 (C5-CH₃) |
Note: Due to tautomerism in unsubstituted pyrazole, C3 and C5 are often observed as a single, sometimes broad, signal in solution.[4][9]
Table 3: Typical J-Coupling Constants (Hz) for Pyrazoles. [3]
| Coupling | Typical Range | Example: 1-Methylpyrazole[3] |
| ³J(H3,H4) | 1.5 - 2.5 | ~1.8 |
| ³J(H4,H5) | 2.0 - 3.0 | ~2.3 |
| ⁴J(H3,H5) | 0.5 - 1.0 | Not always resolved |
| ¹J(C,H) | 170 - 195 | C4-H4: ~179 Hz, C5-H5: ~186 Hz[11] |
The magnitude of J-coupling provides valuable information about the connectivity of atoms.[12] For instance, the three-bond coupling between adjacent ring protons is a characteristic feature.
Experimental Protocols
Standard 1D NMR Spectroscopy Protocol
This protocol is suitable for routine structural characterization of pyrazole compounds.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.[3]
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole compound for ¹H NMR, and 10-30 mg for ¹³C NMR.[3][13]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][14] The choice of solvent can influence chemical shifts, particularly for the N-H proton.[10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.
-
Transfer the filtered solution to a clean, dry 5 mm NMR tube. The sample height should be at least 4-5 cm.[13][15]
-
-
Instrument Parameters (¹H NMR):
-
Instrument Parameters (¹³C NMR):
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal or the internal standard (TMS at 0.00 ppm).[3]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
References
- 1. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. azooptics.com [azooptics.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 8. mdpi.com [mdpi.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. J-coupling - Wikipedia [en.wikipedia.org]
- 13. organomation.com [organomation.com]
- 14. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
Synthesis of 5-amino-1H-pyrazole-4-carbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, a class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemical research.
Application Notes
5-Amino-1H-pyrazole-4-carbonitriles are versatile building blocks in organic synthesis. The pyrazole nucleus is a prominent scaffold in many biologically active compounds. These derivatives have garnered considerable interest due to their wide range of pharmacological activities, including their use as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
A notable application of this scaffold is in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1][2][3] The 5-amino-1H-pyrazole-4-carbonitrile core serves as a key intermediate in the construction of such complex therapeutic agents.[1][2][3]
Furthermore, derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have shown potential as agrochemicals, particularly in crop protection.[4][5] Their biological activity against pests like Spodoptera frugiperda highlights their importance in developing new and effective pesticides.[4] The modular nature of their synthesis allows for the generation of diverse libraries of compounds for screening and optimization in both drug discovery and agrochemical development.
Synthetic Protocols
Several synthetic routes to 5-amino-1H-pyrazole-4-carbonitriles have been developed, each with its own advantages. The most common methods are detailed below.
Method 1: From (Ethoxymethylene)malononitrile and Hydrazines
This is a widely used and efficient method for the synthesis of N-substituted 5-amino-1H-pyrazole-4-carbonitriles. The reaction proceeds via a Michael-type addition followed by intramolecular cyclization and elimination of ethanol.
Reaction Scheme:
References
Application Notes and Protocols for the Exploration of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[3][5][6] Several FDA-approved drugs for cancer treatment incorporate the pyrazole moiety, underscoring its clinical significance.[2] Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride represents a key starting material and a fundamental structural motif for the synthesis of a diverse library of pyrazole-based anticancer drug candidates. The amino and carboxylate functional groups at adjacent positions offer versatile handles for chemical modification, enabling the exploration of extensive structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for researchers investigating the anticancer potential of derivatives synthesized from this compound.
Rationale for Anticancer Drug Development
The rationale for utilizing the aminopyrazole carboxylate scaffold in anticancer drug discovery is supported by the known mechanisms of action of related compounds. Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms[2][3][5]:
-
Kinase Inhibition: Many pyrazole-containing compounds act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[3][5][7]
-
Tubulin Polymerization Inhibition: Certain pyrazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][8]
-
Induction of Apoptosis: A common outcome of the cellular effects of pyrazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[3][9]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[9]
The 5-aminopyrazole substructure is particularly noteworthy, as exemplified by the recently approved drug Pirtobrutinib, a reversible inhibitor of Bruton's Tyrosine Kinase (BTK) for the treatment of mantle cell lymphoma.[7] This highlights the potential of the 4-amino-1H-pyrazole core of the title compound as a template for discovering novel kinase inhibitors.
Data Presentation: Anticancer Activity of Exemplary Pyrazole Derivatives
To illustrate the potential of the pyrazole scaffold, the following tables summarize the in vitro anticancer activity of various pyrazole derivatives against a range of human cancer cell lines. This data, compiled from the literature, can serve as a benchmark for newly synthesized compounds derived from this compound.
Table 1: IC50 Values of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Indole-Pyrazole Hybrids | Compound 33 | HCT116 | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Compound 34 | MCF7 | < 23.7 | Doxorubicin | 24.7 - 64.8 | |
| Benzoxazine-Pyrazole Hybrids | Compound 22 | A549 | 2.82 - 6.28 | Etoposide | Comparable |
| Compound 23 | HeLa | 2.82 - 6.28 | Etoposide | Comparable | |
| Pyrazole-Benzothiazole Hybrids | Compound 25 | PC3 | 3.17 - 6.77 | Axitinib | Inferior |
| Pyrazole Carbaldehyde Derivatives | Compound 43 | MCF7 | 0.25 | Doxorubicin | 0.95 |
| 5-Amino-1H-pyrazole-4-carboxamides | Compound 10h | NCI-H520 | 0.019 | - | - |
| SNU-16 | 0.059 | - | - | ||
| KATO III | 0.073 | - | - |
Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Derivative Example | Target Kinase | IC50 (µM) |
| Indole-Pyrazole Hybrids | Compound 33 | CDK2 | 0.074 |
| Compound 34 | CDK2 | 0.095 | |
| Benzoxazine-Pyrazole Hybrids | Compound 22 | EGFR | 0.6124 |
| Compound 23 | EGFR | 0.5132 | |
| Fused Pyrazole Derivatives | Compound 50 | EGFR | 0.09 |
| VEGFR-2 | 0.23 | ||
| 5-Amino-1H-pyrazole-4-carboxamides | Compound 10h | FGFR1 | 0.046 |
| FGFR2 | 0.041 | ||
| FGFR3 | 0.099 |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of novel anticancer agents derived from this compound.
Protocol 1: General Synthesis of N-Aryl/Alkyl-4-amino-1H-pyrazole-5-carboxamides
This protocol describes a general method for the derivatization of the carboxylate group to form a library of carboxamides.
Workflow for Synthesis of Pyrazole Carboxamides
Caption: Synthetic workflow for generating a library of pyrazole carboxamide derivatives.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)
-
A library of diverse primary and secondary amines
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Procedure:
-
Hydrolysis of the Ester:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add LiOH or NaOH (1.1 equivalents) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
-
-
Amide Coupling:
-
Dissolve the obtained carboxylic acid (1 equivalent) in DMF or CH2Cl2.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final N-substituted 4-amino-1H-pyrazole-5-carboxamide.
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for preparing cells for cell cycle analysis via flow cytometry.
Materials:
-
Cancer cells treated with the test compound for a specified time (e.g., 24 or 48 hours).
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest both adherent and floating cells, and wash twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Potential Signaling Pathways to Investigate
Based on the known targets of pyrazole derivatives, the following signaling pathways are recommended for investigation when a lead compound is identified.
Potential Kinase Inhibition Pathways
Caption: Potential signaling pathways targeted by pyrazole-based kinase inhibitors.
Further investigations could involve Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-EGFR, p-AKT, p-ERK) following treatment with the novel pyrazole derivatives.
Conclusion
This compound is a valuable starting material for the development of novel anticancer agents. The inherent biological potential of the pyrazole scaffold, combined with the synthetic versatility of this particular building block, provides a fertile ground for the discovery of new and effective cancer therapeutics. The protocols and data presented herein offer a foundational guide for researchers to synthesize, evaluate, and elucidate the mechanisms of action of new pyrazole derivatives in the ongoing fight against cancer.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: The Role of Pyrazole Derivatives in Modern Crop Protection
The pyrazole chemical scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives have emerged as a cornerstone in the development of modern agrochemicals due to their remarkable biological activities and diverse mechanisms of action.[1][2][3] These compounds form the basis of numerous commercial fungicides, insecticides, and herbicides, offering effective solutions for pest and weed management in a wide range of agricultural systems.[4][5][6] The versatility of the pyrazole ring allows for extensive chemical modification, leading to the discovery of novel agents with high efficacy, target specificity, and improved safety profiles, addressing the growing need for sustainable agricultural practices.[1][4]
Classification and Mechanisms of Action
Pyrazole-based agrochemicals can be broadly categorized by their primary biological target:
1. Pyrazole Fungicides: A dominant class of pyrazole fungicides is the pyrazole carboxamides , which act as Succinate Dehydrogenase Inhibitors (SDHIs) .[1][7] These compounds disrupt the fungal mitochondrial electron transport chain at Complex II, blocking cellular respiration and energy production, which is vital for fungal growth and development.[8][9][10] This mode of action has proven effective against a wide spectrum of pathogenic fungi.[10] Commercial examples include Penthiopyrad, Bixafen, Fluxapyroxad, and Penflufen.[7][9][11][12]
2. Pyrazole Insecticides: Pyrazole derivatives are prominent in two major classes of insecticides with distinct neural targets:
-
Phenylpyrazoles (e.g., Fipronil, Ethiprole): This class acts as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system.[13][14][15] By blocking the "calming" effect of GABA, these insecticides cause hyperexcitation of the neurons, leading to paralysis and death of the target insect.[13][14]
-
Diamides (e.g., Chlorantraniliprole, Cyantraniliprole): Many modern diamide insecticides incorporate a pyrazole ring.[1] They target the insect's ryanodine receptors (RyRs), causing an uncontrolled release of internal calcium stores in muscle cells.[1][16] This disruption of calcium regulation leads to muscle paralysis and cessation of feeding.[16]
3. Pyrazole Herbicides: Pyrazole herbicides target several key plant enzymes essential for growth and development.
-
HPPD Inhibitors (e.g., Pyrasulfotole, Topramezone): These herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[17][18][19] This enzyme is critical for the biosynthesis of plastoquinone, a necessary cofactor for carotenoid synthesis.[20] Inhibition leads to a characteristic "bleaching" of new plant growth, followed by necrosis and death.[5][17]
-
ALS Inhibitors (e.g., Flucarbazone): Some pyrazoles inhibit acetolactate synthase (ALS), the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine).[17] As these amino acids are vital for protein synthesis, inhibition halts plant growth.[17]
-
PPO Inhibitors (e.g., Pyraflufen-ethyl): These compounds inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis. Inhibition leads to the accumulation of a phototoxic intermediate, which, in the presence of light, causes rapid cell membrane disruption.[5]
Data on Efficacy of Pyrazole Derivatives
The following tables summarize quantitative data for representative pyrazole derivatives, demonstrating their efficacy against various targets.
Table 1: Fungicidal Activity of Commercial and Experimental Pyrazole Carboxamides
| Compound | Target Fungus | Efficacy (EC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| Penthiopyrad | Botrytis cinerea | 0.6 | [1] |
| Boscalid (for comparison) | Botrytis cinerea | 0.6 | [1] |
| SCU2028 | Rhizoctonia solani | 0.022 | [21] |
| Thifluzamide (for comparison) | Rhizoctonia solani | ~0.022 | [21] |
| Experimental Cmpd. 26 | Valsa mali | 1.787 | [7] |
| Experimental Cmpd. 26 | Thanatephorus cucumeris | 1.638 | [7] |
| Y₄₇ | Gibberella zeae | IC₅₀ (SDH) = 7.7 mg/L | [8] |
| Fluopyram (for comparison) | Gibberella zeae | IC₅₀ (SDH) = 24.7 mg/L |[8] |
Table 2: Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Insect | Efficacy (LC₅₀ in mg/L) | Reference |
|---|---|---|---|
| Experimental Cmpd. 7g | Plutella xylostella | 5.32 | [16] |
| Indoxacarb (for comparison) | Plutella xylostella | 5.01 | [16] |
| Experimental Cmpd. 7g | Spodoptera exigua | 6.75 | [16] |
| Experimental Cmpd. 7g | Spodoptera frugiperda | 7.64 | [16] |
| Fipronil (reference drug) | Termites | LC₅₀ = 0.038 µg/mL | [22] |
| Experimental Cmpd. 3f | Termites | LC₅₀ = 0.001 µg/mL |[22] |
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Weed | Activity Metric (at 150 g ai/ha) | Reference |
|---|---|---|---|
| Experimental Cmpd. Z21 | Echinochloa crus-galli | 69.6% root growth inhibition (pre-emergence) | [23] |
| Topramezone | Echinochloa crus-galli | 53.0% root growth inhibition (pre-emergence) | [23] |
| Experimental Cmpd. 7 | Echinochloa crus-galli | 69.6% root growth inhibition (pre-emergence) | [17] |
| Experimental Cmpd. 7 | Broadleaf & Gramineous Weeds | "Outstanding" post-emergence activity |[17] |
Experimental Protocols
The following sections provide generalized protocols for the synthesis and biological evaluation of pyrazole derivatives, intended as a starting point for researchers.
Protocol 1: General Synthesis of a Pyrazole Carboxamide Fungicide
This protocol describes a common method for synthesizing N-aryl-pyrazole-carboxamides via amide coupling.
Objective: To synthesize a target pyrazole carboxamide from a pyrazole carboxylic acid and a substituted aniline.
Materials:
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
-
2'-Substituted aniline (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for Fluxapyroxad)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Acid Chloride Formation: a. Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Add thionyl chloride (1.2 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). d. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazole-4-carbonyl chloride.
-
Amide Coupling: a. Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C. b. Dissolve the crude pyrazole-4-carbonyl chloride from step 1d in a minimal amount of anhydrous DCM. c. Add the acid chloride solution dropwise to the aniline solution at 0 °C. d. Allow the reaction to stir at room temperature for 6-12 hours until completion.
-
Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure pyrazole carboxamide.
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[7][24]
Protocol 2: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
Objective: To determine the half-maximal effective concentration (EC₅₀) of a pyrazole derivative against a target fungal pathogen.
Materials:
-
Pure test compound
-
Target fungal species (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Compound Preparation: a. Prepare a stock solution of the test compound (e.g., 10,000 µg/mL) in DMSO. b. Prepare autoclaved PDA medium and cool it to 50-55 °C. c. Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration should not exceed 1% in any plate. The 0 µg/mL plate with DMSO serves as the negative control. d. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Fungal Inoculation: a. Culture the target fungus on a fresh PDA plate for 3-5 days until the mycelium covers the plate. b. Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of the actively growing colony. c. Place one mycelial disc, mycelium-side down, in the center of each test and control plate.
-
Incubation and Measurement: a. Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark. b. When the mycelial growth in the control plate has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony on all plates.
-
Data Analysis: a. Calculate the percentage inhibition of mycelial growth for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment. b. Use probit analysis or a similar statistical method to determine the EC₅₀ value from the dose-response data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Pyrazole chemistry in crop protection | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 15. Phenylpyrazole | Chemical Pesticide Type | Solutions Pest & Lawn [solutionsstores.com]
- 16. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 19. croplife.org.au [croplife.org.au]
- 20. wssa.net [wssa.net]
- 21. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
"Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride in acute myeloid leukemia treatment"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anti-leukemic activity of novel 1H-pyrazole-3-carboxamide derivatives and detailed protocols for their investigation in the context of Acute Myeloid Leukemia (AML). The data and methodologies presented are based on published research on a potent compound from this class, referred to as compound 8t , which demonstrates significant inhibitory effects on key AML targets.
Compound of Interest: While the specific compound "Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride" is not extensively documented in the context of AML, this document focuses on a closely related and highly potent class of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide derivatives, exemplified by compound 8t . This compound serves as a valuable research tool for investigating novel therapeutic strategies against AML.
Introduction to Therapeutic Rationale
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A promising therapeutic target in AML is the Fms-like receptor tyrosine kinase 3 (FLT3).[1][2] Mutations in the FLT3 gene are found in approximately 30% of AML patients and are associated with a poor prognosis.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells.[1]
The pyrazole-3-carboxamide derivative, compound 8t , has been identified as a potent, multi-kinase inhibitor with significant activity against FLT3 and cyclin-dependent kinases (CDKs), both of which are critical for cancer cell proliferation.[1][2][3] This dual inhibitory action makes it a compound of high interest for AML research and potential therapeutic development.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of compound 8t and its effects on AML cells.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 8t [1][2][3]
| Target Kinase | IC50 (nM) |
| FLT3 | 0.089 |
| CDK2 | 0.719 |
| CDK4 | 0.770 |
Table 2: Inhibitory Activity of Compound 8t against FLT3 Mutants [1][2]
| FLT3 Mutant | IC50 (nM) |
| Various FLT3 mutants | < 5 |
| FLT3 (ITD)-F691L | 0.6 |
Table 3: Anti-proliferative Activity of Compound 8t [1][2][3]
| Cell Line | IC50 (nM) |
| MV4-11 (AML) | 1.22 |
Table 4: Apoptosis Induction by Compound 8t in MV4-11 Cells [1]
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (DMSO control) | 4.7 |
| 0.2 | Not specified |
| 0.5 | Not specified |
| 1.0 | Not specified |
| 2.0 | 51.36 |
Signaling Pathway Inhibition
Compound 8t exerts its anti-leukemic effects by inhibiting the FLT3 signaling pathway and the cell cycle machinery regulated by CDKs. The diagram below illustrates the key signaling nodes targeted by this compound.
Caption: Inhibition of FLT3 and CDK2/4 signaling pathways by Compound 8t in AML.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of pyrazole derivatives in AML cell lines.
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the anti-proliferative activity of the test compound.
Caption: Workflow for determining the anti-proliferative IC50 of a compound.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Compound 8t) in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 72 hours.
-
MTS Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by the test compound.[1]
Protocol:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates and treat with various concentrations of the test compound (e.g., 0.2 µM, 0.5 µM, 1 µM, 2 µM of Compound 8t) and a vehicle control for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells is determined by summing the early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[1]
Western Blot Analysis
This protocol is for assessing the effect of the test compound on protein phosphorylation and expression levels in key signaling pathways.[1]
Protocol:
-
Cell Lysis: Treat MV4-11 cells with the test compound (e.g., Compound 8t) for a specified time (e.g., 4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, FLT3, phospho-STAT5, STAT5, phospho-AKT, AKT, phospho-ERK, ERK, phospho-Rb, Rb, and a loading control like GAPDH or β-actin) overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The 1H-pyrazole-3-carboxamide scaffold, represented by the potent inhibitor 8t , demonstrates significant promise for the development of novel therapeutics for AML. Its dual inhibitory activity against FLT3 and CDKs provides a strong rationale for its further investigation. The protocols outlined in these application notes provide a framework for researchers to explore the anti-leukemic potential of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically follows a variation of the Knorr pyrazole synthesis.[1][2] This involves the condensation of a hydrazine with a β-keto ester or a similar 1,3-dicarbonyl compound. For this specific molecule, a common starting material is a cyanoacetate derivative which undergoes cyclization with a hydrazine. The final step involves the formation of the hydrochloride salt.
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
Several parameters are crucial for optimizing the synthesis:
-
Reaction Temperature: The temperature affects the rate of reaction and the formation of byproducts. It is often necessary to control the temperature, especially during the initial condensation.[3]
-
Choice of Solvent: The solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield. Protic solvents like ethanol are commonly used.[4]
-
pH Control: Maintaining the correct pH is critical, particularly during the cyclization and the final salt formation steps.[5]
-
Purity of Starting Materials: The purity of the initial reagents, such as the hydrazine and the cyanoacetate derivative, directly impacts the purity of the final product and the side reactions that may occur.
Q3: How is the hydrochloride salt of Methyl 4-amino-1H-pyrazole-5-carboxylate typically formed?
The hydrochloride salt is generally formed in the final step of the synthesis. After the pyrazole ring is formed and the ester group is in place, the compound is dissolved in a suitable solvent, and hydrochloric acid (often as a solution in an alcohol like isopropanol or as HCl gas) is added. This protonates the basic nitrogen atom of the pyrazole ring, leading to the precipitation of the hydrochloride salt.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.[3]- Increase the reaction time or temperature. Microwave-assisted synthesis can sometimes improve yields.[3] |
| Suboptimal reagent stoichiometry. | - Vary the molar ratio of the hydrazine to the dicarbonyl compound. An excess of hydrazine (around 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. | |
| Side reactions or byproduct formation. | - Control the reaction temperature carefully, as higher temperatures can lead to side reactions.- Ensure the purity of starting materials to avoid unwanted reactions. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product using column chromatography before attempting crystallization.[7]- Try different crystallization solvents or solvent mixtures. |
| Incorrect pH during workup. | - Adjust the pH of the aqueous solution during extraction to ensure the product is in its desired form (free base or salt). | |
| Formation of regioisomers | Lack of regioselectivity in the cyclization step. | - The choice of solvent and reaction conditions can influence the regioselectivity of the cyclization. Experiment with different solvents (e.g., ethanol vs. acetic acid).- N-alkylation of the pyrazole ring can also lead to a mixture of isomers.[8] |
| Difficulty in forming the hydrochloride salt | The free base is not sufficiently pure. | - Purify the free base by recrystallization or chromatography before attempting salt formation. |
| Improper solvent for salt precipitation. | - Use a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, isopropanol, or ethyl acetate. | |
| Incorrect amount of HCl added. | - Add a slight excess of HCl to ensure complete protonation. Titrate a small sample to determine the optimal amount. |
Experimental Protocols
A representative experimental protocol for the synthesis of a similar compound, ethyl 5-amino-1H-pyrazole-4-carboxylate, is described as follows. This can be adapted for the methyl ester.
Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a reaction vessel, (ethoxymethyl) ethyl cyanoacetate is dissolved in toluene.
-
Addition of Hydrazine: A 40% aqueous solution of methyl hydrazine is added dropwise to the reactor at a controlled temperature of 20-25 °C.[9]
-
Reaction: The reaction mixture is then heated to reflux for 2-3 hours.
-
Workup: After cooling, the product precipitates and is collected by filtration. The filter cake is then dried.[9]
Formation of the Hydrochloride Salt
-
The purified pyrazole derivative is dissolved in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound?
A1: Recrystallization is the most widely used and effective technique for purifying solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the purified compound will crystallize out of the solution, leaving impurities behind. The hydrochloride salt form of an amine often improves its crystallinity.[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point. A solvent screening should be performed to identify the optimal solvent or solvent system. This involves testing the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
Q3: What are the potential impurities I might encounter during the synthesis and purification of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or decomposition. Common impurities in the synthesis of aminopyrazoles include:
-
Regioisomers: If unsymmetrical starting materials are used, different isomers of the pyrazole ring can form.[3][4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Byproducts from Side Reactions: The synthesis of pyrazoles can sometimes lead to the formation of pyrazoline intermediates which require an additional oxidation step to form the aromatic pyrazole ring.[4]
-
Solvent Residues: Inadequate drying can leave residual solvents in the final product.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by showing extra signals that do not correspond to the desired product.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the desired compound and any impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
| Possible Cause | Solution |
| Incorrect solvent choice. | The solvent may be too non-polar for the hydrochloride salt. Try more polar solvents such as methanol, ethanol, or water. A mixture of solvents can also be effective. For example, dissolving the compound in a minimal amount of a hot, good solvent (like methanol) and then adding a hot, poor solvent (like diethyl ether) until the solution becomes turbid can induce crystallization upon cooling. |
| Insufficient solvent volume. | Add more solvent in small portions until the compound dissolves. Be careful not to add too much, as this can reduce the recovery yield. |
Issue 2: The compound dissolves, but no crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not supersaturated. | The concentration of the compound may be too low. Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Rapid cooling. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. |
| Inhibition of nucleation. | Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Presence of impurities. | Oily impurities can sometimes prevent crystallization. Try washing a solution of the crude product with a non-polar solvent like hexane before recrystallization. |
Issue 3: The recrystallized product is colored.
| Possible Cause | Solution |
| Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount, as excessive use can also adsorb the desired product. |
| Degradation of the compound. | Some amino compounds can be sensitive to heat and light. Minimize the time the solution is heated and protect it from light. |
Issue 4: The yield of the recrystallized product is low.
| Possible Cause | Solution |
| Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the compound completely. |
| Cooling the solution too quickly. | Slow cooling generally leads to larger crystals and better recovery. |
| Incomplete precipitation. | Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of crystallized product. |
| Loss of product during filtration and washing. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Solubility Characteristics of Aminopyrazole Derivatives in Common Solvents (Qualitative)
| Solvent | Polarity | Suitability for Recrystallization of Amine Hydrochlorides |
| Water | High | Good, especially for salts. May require a co-solvent. |
| Methanol | High | Good, often used for polar compounds. |
| Ethanol | High | Good, similar to methanol but less polar. |
| Isopropanol | Medium | Can be effective, especially in mixtures. |
| Acetone | Medium | May be suitable, but can sometimes form oils. |
| Ethyl Acetate | Medium | Generally a poor solvent for hydrochloride salts, but useful for washing away organic impurities. |
| Dichloromethane | Low | Unlikely to be a good recrystallization solvent for salts. |
| Hexane | Low | Insoluble. Useful for washing non-polar impurities. |
Note: This table provides general guidance. Experimental verification is crucial for selecting the optimal solvent for this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Methyl 4-Amino-1H-Pyrazole-5-Carboxylate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride.
Qualitative Solubility Data
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High. As a hydrochloride salt, it is expected to have enhanced solubility in polar protic solvents compared to its free base form. Solubility in water can be influenced by pH.[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High. These solvents are powerful solubilizing agents for a wide range of organic compounds, including salts. |
| Non-Polar | Toluene, Hexanes, Diethyl ether | Low to Insoluble. The polar nature of the hydrochloride salt makes it unlikely to dissolve in non-polar solvents. This follows the "like dissolves like" principle. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate. While having some polarity, these solvents are generally less effective at dissolving salts compared to more polar aprotic solvents. Some solubility might be observed, but it is likely to be limited. |
Troubleshooting Guide & FAQs
Users encountering difficulties in dissolving this compound can refer to the following troubleshooting guide.
Question 1: My compound is not dissolving in water. What should I do?
Answer:
Several factors can affect the aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Adjust the pH: Since this is the hydrochloride salt of a weak base, the pH of the solution is critical. In a highly acidic solution, the common ion effect from excess chloride ions can decrease solubility. Try adjusting the pH towards a more neutral or slightly basic range (pH 7-9) to see if solubility improves. Be cautious, as excessive basicity may cause the free base to precipitate.
-
Increase the Temperature: Gently warming the solution can increase the solubility of most solids.[1] Try heating the mixture to 40-50°C with stirring. Always check the compound's stability at elevated temperatures.
-
Use a Co-solvent: If water alone is insufficient, consider adding a water-miscible organic solvent like ethanol, methanol, or isopropanol. Start with a small percentage of the organic solvent and gradually increase it until the compound dissolves.
Question 2: I'm observing a precipitate forming after initially dissolving the compound. Why is this happening?
Answer:
This phenomenon, known as precipitation, can occur due to a few reasons:
-
Supersaturation: You may have created a supersaturated solution, which is unstable. This can happen if the compound was dissolved at a higher temperature and then cooled down.
-
pH Shift: A change in the pH of the solution could cause the compound to crash out. For instance, if an acidic stock solution is diluted into a neutral or basic buffer, the less soluble free base might precipitate.
-
Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt.
To address this, try to maintain a stable temperature and pH. When preparing solutions, ensure the final concentration is below the saturation point at the intended storage temperature.
Question 3: Can I use organic solvents to dissolve this compound?
Answer:
Yes, organic solvents can be effective. Based on general principles for pyrazole derivatives, polar aprotic solvents are your best option.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.
-
Solvents to Avoid: Non-polar solvents such as hexanes, toluene, and diethyl ether are unlikely to be effective.
When preparing stock solutions in organic solvents for biological assays, be mindful of the final solvent concentration in your experiment, as high concentrations of DMSO or DMF can be toxic to cells.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed vial.
-
Stir the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute an aliquot of the supernatant with a suitable mobile phase.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is the concentration of the compound in the saturated supernatant.
-
Protocol 2: Enhancing Solubility through pH Adjustment
-
Prepare a Suspension: Add a known amount of this compound to a known volume of deionized water to form a suspension.
-
Titration: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Monitor Dissolution: Observe the suspension for dissolution. Use a pH meter to monitor the pH of the solution continuously.
-
Identify Optimal pH: Note the pH at which the compound completely dissolves. This will be the optimal pH for solubilization. Be aware that increasing the pH too much may cause the free base to precipitate.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting solubility problems.
References
Technical Support Center: Improving Pyrazole Synthesis Yield
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize pyrazole synthesis experiments. Here you will find answers to common issues, detailed experimental protocols, and data-driven guidance to enhance your reaction yields and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazoles, particularly through the common Knorr synthesis route involving 1,3-dicarbonyl compounds and hydrazines.
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[1] A primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1] Below are common causes and actionable troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1][2]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[2][3]
-
-
-
Suboptimal Stoichiometry: Incorrect ratios of reactants can limit the yield.
-
Poor Starting Material Quality: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions that lower the yield and complicate purification.[1] Hydrazine derivatives can also degrade over time.
-
Troubleshooting: Use pure starting materials. It is recommended to use a freshly opened or recently purified hydrazine reagent.[1]
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly decrease the yield of the desired pyrazole.[2]
-
Troubleshooting: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] Optimizing reaction conditions can help minimize these.
-
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
-
Strategies to Improve Regioselectivity:
-
pH Control: The pH of the reaction can significantly influence which regioisomer is favored. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway. Aprotic dipolar solvents have been shown to give better results than protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[1][5]
-
Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Catalyst Selection: The choice of catalyst can influence regioselectivity. While protic acids are common, exploring Lewis acids or other catalysts may provide better control.[2]
-
Q3: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
-
Troubleshooting Discoloration:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may lead to colored impurities.[1]
-
Purification:
-
Washing: Washing the crude product with a suitable solvent can help remove some of these colored impurities.[1]
-
Recrystallization: Recrystallization is a highly effective method for purifying the final pyrazole product and removing colored contaminants.[1][6] Common solvents for recrystallization include ethanol, methanol, isopropanol, acetone, ethyl acetate, and cyclohexane.[6]
-
Silica Gel Chromatography: For difficult-to-separate impurities, column chromatography on silica gel can be employed.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
A1: The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] Other methods include reactions with α,β-unsaturated ketones, acetylenic ketones, and 1,3-dipolar cycloadditions.[5][7]
Q2: What is the role of a catalyst in the Knorr pyrazole synthesis?
A2: In the Knorr synthesis, a catalytic amount of acid (e.g., acetic acid or a mineral acid) is often used.[2] The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[8][9] The catalyst is regenerated at the end of the reaction cycle.[9] In some cases, Lewis acids or nano-ZnO have been shown to improve yields.[2][5]
Q3: How can I monitor the progress of my pyrazole synthesis reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques allow you to track the consumption of the starting materials and the formation of the pyrazole product over time, helping to determine the optimal reaction duration.[1]
Q4: What are the best practices for purifying pyrazole compounds?
A4: Recrystallization is a widely used and effective technique for purifying pyrazole compounds.[6] The choice of solvent is crucial and depends on the polarity of the specific pyrazole derivative.[6] Common single solvents include ethanol, methanol, and ethyl acetate, while mixed solvent systems like ethanol/water or hexane/ethyl acetate are also frequently employed.[6] For compounds that are difficult to crystallize, column chromatography on silica gel is a good alternative.[1] In some cases, deactivating the silica gel with triethylamine or ammonia in methanol can prevent the loss of the compound on the column.[10]
Q5: Can microwave irradiation be used to improve pyrazole synthesis?
A5: Yes, microwave-assisted synthesis has been shown to be an effective method for improving yields and reducing reaction times in pyrazole synthesis.[2][3] This technique can be particularly beneficial for sluggish reactions.
Data Presentation
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid (catalytic) | 1,3-dicarbonyl, Hydrazine | Ethanol | Reflux | 1-4 | Good | [1][2] |
| Mineral Acid (catalytic) | 1,3-dicarbonyl, Hydrazine | Ethanol | Reflux | 1-4 | Good | [2] |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not specified | Not specified | Short | 95 | [5] |
| Silver Triflate (AgOTF) | CF3-ynones, Hydrazines | Not specified | Room Temp | 1 | up to 99 | [7] |
| No Catalyst | Acetylacetone, 2,4-dinitrophenylhydrazine | Various | Not specified | Not specified | No reaction | [7] |
Table 2: Common Solvents for Pyrazole Synthesis and Recrystallization
| Solvent / Solvent System | Use Case | Polarity | Notes | Reference |
| Ethanol, Methanol | Reaction & Recrystallization | Protic, Polar | Commonly used, good for many pyrazole derivatives. | [6] |
| Acetic Acid | Reaction (as solvent & catalyst) | Protic, Polar | Often used in Knorr synthesis. | [2] |
| Aprotic Dipolar Solvents (e.g., DMF) | Reaction | Aprotic, Polar | Can improve regioselectivity in some cases. | [5] |
| Ethanol / Water | Recrystallization | Mixed Protic, High | Effective for polar pyrazole derivatives. | [6] |
| Hexane / Ethyl Acetate | Recrystallization | Mixed Nonpolar/Polar | Good for compounds with intermediate polarity. | [6] |
| Cyclohexane, Petroleum Ether | Recrystallization | Nonpolar | Suitable for nonpolar pyrazole derivatives. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. It should be optimized for specific substrates.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl or H₂SO₄ if not using acetic acid as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol.[11]
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate can be added to neutralize the released acid.[1]
-
Addition of Catalyst: Add a catalytic amount of acid if required.[11]
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[12] Reaction times can vary from 1 to several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Purification of Pyrazole by Recrystallization
This protocol describes a standard method for purifying crude pyrazole compounds.
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For further precipitation, the flask can be placed in an ice bath.[6]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride. The information provided is designed to help identify and mitigate the formation of common reaction side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most frequently encountered side products in this synthesis are the regioisomeric pyrazole, the hydrolyzed carboxylic acid, and the decarboxylated pyrazole. Unreacted starting materials and intermediates may also be present as impurities.
Q2: How is the regioisomeric side product, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, formed?
A2: The formation of regioisomers is a common challenge in the synthesis of asymmetrically substituted pyrazoles from monosubstituted hydrazines like methylhydrazine. The reaction can proceed through two different cyclization pathways, leading to the desired 4-amino product and the 5-amino regioisomer. The ratio of these isomers is often dependent on the reaction conditions.[1][2][3]
Q3: What reaction conditions favor the formation of the desired Methyl 4-amino-1H-pyrazole-5-carboxylate?
A3: Generally, thermodynamic control tends to favor the formation of the 5-aminopyrazole isomer, which in this case corresponds to the desired 4-amino product after tautomerization and considering IUPAC naming conventions for the final structure.[1][2] This typically involves neutral or slightly acidic conditions and elevated temperatures. In contrast, kinetic control (e.g., basic conditions and lower temperatures) may favor the formation of the undesired regioisomer.[1][2]
Q4: Can the methyl ester group hydrolyze during the reaction?
A4: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-1-methyl-1H-pyrazole-5-carboxylic acid) is a potential side reaction. This is more likely to occur if water is present in the reaction mixture, especially under acidic or basic conditions. Since the final product is a hydrochloride salt, the use of hydrochloric acid can contribute to this side reaction.[4][5]
Q5: Is decarboxylation a concern in this synthesis?
A5: Decarboxylation can be a subsequent side reaction if the methyl ester is first hydrolyzed to the carboxylic acid. Pyrazole carboxylic acids can lose carbon dioxide, particularly at higher temperatures, which would result in the formation of 4-amino-1-methyl-1H-pyrazole.[6][7]
Troubleshooting Guides
Issue 1: Presence of an Unknown Isomer in the Final Product
Symptoms:
-
NMR spectrum shows an extra set of peaks similar to the product.
-
HPLC analysis reveals a closely eluting peak.
-
Mass spectrometry indicates a compound with the same mass as the desired product.
Possible Cause:
-
Formation of the regioisomer, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
pH Control: Maintain a neutral to slightly acidic pH during the cyclization step. Avoid strongly basic conditions which can favor the kinetic product (the undesired regioisomer).[1][2]
-
Temperature Control: Running the reaction at a higher temperature for a longer duration can favor the thermodynamically more stable desired product. However, be mindful of potential degradation at excessively high temperatures.
-
Order of Addition: Adding the methylhydrazine slowly to the reaction mixture containing the three-carbon precursor at the reaction temperature can sometimes improve regioselectivity.[3]
-
-
Purification:
-
Column Chromatography: Due to the likely difference in polarity between the two regioisomers, careful column chromatography on silica gel can be an effective method for separation. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened to achieve optimal separation.
-
Recrystallization: If a suitable solvent is found, fractional recrystallization may be used to enrich the desired isomer.
-
Issue 2: Low Yield and Presence of a More Polar Impurity
Symptoms:
-
Lower than expected yield of the desired ester.
-
TLC or HPLC analysis shows a more polar spot/peak that is UV active.
-
Mass spectrometry indicates the presence of a compound with a mass corresponding to the carboxylic acid.
Possible Cause:
-
Hydrolysis of the methyl ester to 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use to minimize the presence of water.
-
Control of Acidity: While the final product is a hydrochloride salt, consider forming the salt in the final step after the ester is purified. During the synthesis, use the minimum necessary amount of acid catalyst.
-
Temperature Management: Avoid excessively high temperatures for prolonged periods, as this can accelerate hydrolysis.
-
Work-up Procedure: During the work-up, minimize contact time with aqueous acidic or basic solutions.
Issue 3: Detection of a Low Molecular Weight, Non-polar Side Product
Symptoms:
-
GC-MS analysis shows a peak with a mass corresponding to the decarboxylated product.
-
A non-polar spot is observed on the TLC plate.
Possible Cause:
-
Decarboxylation of the hydrolyzed carboxylic acid side product.
Troubleshooting Steps:
-
Prevent Hydrolysis: The primary way to prevent decarboxylation is to first prevent the hydrolysis of the ester. Follow the troubleshooting steps for Issue 2.
-
Temperature Control: Keep the reaction and work-up temperatures as low as reasonably possible to disfavor the decarboxylation reaction.
Summary of Potential Side Products and Yields
| Side Product Name | Molecular Formula | Common Cause(s) | Typical Yield (if not controlled) |
| Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | Lack of regiochemical control (e.g., basic conditions, low temperature) | Can be a major component |
| 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid | C5H7N3O2 | Presence of water, acidic or basic conditions | Variable, depends on conditions |
| 4-amino-1-methyl-1H-pyrazole | C4H7N3 | High temperatures following hydrolysis of the ester | Typically a minor impurity |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on typical pyrazole syntheses and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the three-carbon precursor (e.g., a derivative of methyl cyanoacetate) in a suitable solvent (e.g., ethanol, toluene).
-
Reagent Addition: Slowly add a solution of methylhydrazine (1.0-1.2 equivalents) to the flask. The addition is often done at room temperature, followed by heating.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization at this stage.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
References
"stability of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride under different conditions"
This technical support center provides guidance on the stability of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As with many ester-containing compounds, it may be susceptible to hydrolysis under acidic or basic conditions.[1] Exposure to heat and UV light can also lead to degradation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a refrigerator, under an inert atmosphere, and protected from light.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its structure, the most probable degradation pathways include:
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in aqueous solutions with an acidic or basic pH.[1]
-
Oxidation: The pyrazole ring and the amino group could be susceptible to oxidation, potentially forming N-oxides or other related species.[1]
-
Photodegradation: Exposure to light, especially UV radiation, may induce photochemical reactions leading to the breakdown of the compound.[1]
Q4: How can I identify the degradation products of my compound?
A4: Forced degradation studies, also known as stress testing, are the most effective method for identifying potential degradation products.[1][2] These studies involve subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, heat, and light) to accelerate its breakdown. The resulting degradants can then be identified and characterized using analytical techniques such as HPLC-MS.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my HPLC analysis of a sample. What could be the cause?
A1: Unexpected peaks are often indicative of degradation. Consider the following possibilities:
-
Sample Preparation: Was the sample dissolved in a solvent that could be causing degradation (e.g., a non-pH-adjusted aqueous solution)? Was the sample prepared fresh?
-
Storage of Solutions: How long were your stock and working solutions stored, and under what conditions? Even at room temperature, degradation can occur over time.
-
Experimental Conditions: Were your experimental conditions (e.g., pH, temperature) within a stable range for the compound?
Q2: My compound seems to be degrading rapidly in my aqueous formulation. What can I do to improve its stability?
A2: If you suspect hydrolysis is the issue, you can try the following:
-
pH Adjustment: Buffer your formulation to a pH where the compound exhibits maximum stability. This typically requires a pH stability study.
-
Solvent System: If possible, consider using a co-solvent system to reduce the concentration of water in your formulation.
-
Temperature Control: Store your formulation at a lower temperature to slow down the rate of degradation.
Q3: I am seeing a loss of potency in my solid-state formulation. What could be the issue?
A3: For solid-state formulations, consider the following:
-
Hygroscopicity: Is the compound absorbing moisture from the air? This could lead to hydrolysis. Ensure it is stored in a desiccated environment.
-
Excipient Compatibility: Are any of the excipients in your formulation incompatible with the active ingredient?
-
Photostability: Is the formulation being exposed to light? Store in a light-protected container.
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under forced degradation conditions.
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate a typical format for a stability report. This data is not derived from actual experimental results for this specific compound due to the lack of publicly available stability studies.
| Stress Condition | Parameters | Duration (hours) | Assay (%) | Total Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 92.5 | 7.5 |
| 48 | 85.2 | 14.8 | ||
| Basic Hydrolysis | 0.1 M NaOH | 24 | 88.1 | 11.9 |
| 48 | 76.4 | 23.6 | ||
| Oxidative | 6% H₂O₂ | 24 | 95.8 | 4.2 |
| 48 | 91.3 | 8.7 | ||
| Thermal | 60°C | 24 | 98.1 | 1.9 |
| 48 | 96.5 | 3.5 | ||
| Photolytic | ICH Light | 24 | 97.2 | 2.8 |
| 48 | 94.9 | 5.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound, in line with ICH guidelines.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 60°C.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
For the acidic and basic hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
For the solid thermal and photolytic degradation samples, dissolve an accurately weighed amount in the initial solvent to achieve a known concentration.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
A C18 column is a common starting point for the separation of pyrazole derivatives.[3]
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
2. Method Optimization:
-
Optimize the mobile phase composition, pH, and flow rate to achieve good separation between the parent compound and all degradation products.
-
A gradient elution may be necessary to resolve all peaks with good symmetry and retention.
3. Detection:
-
A UV detector is commonly used for the analysis of pyrazole compounds. The detection wavelength should be selected based on the UV spectrum of the parent compound to ensure adequate sensitivity for both the parent and its degradants.
4. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Logical diagram for troubleshooting unexpected degradation.
References
Pyrazole NMR Spectra Troubleshooting Center
Welcome to the technical support center for troubleshooting pyrazole NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the NMR analysis of pyrazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals for my substituted pyrazole appear broad?
Broad signals in the ¹H NMR spectrum of a pyrazole derivative, particularly for the protons on the ring, often indicate the presence of tautomerism.[1] N-unsubstituted pyrazoles can undergo rapid proton exchange between the two nitrogen atoms (N1 and N2) on the NMR timescale.[1] This exchange can lead to the coalescence of signals for the C3 and C5 protons, resulting in broad peaks.[1]
Q2: The N-H proton signal of my pyrazole is not visible. What could be the reason?
Several factors can contribute to the disappearance of the N-H proton signal:
-
Rapid Proton Exchange: In many solvents, the N-H proton undergoes rapid exchange with residual water or other exchangeable protons, leading to a very broad signal that can be lost in the baseline.[2] A common technique to confirm this is to add a drop of D₂O to the NMR tube; the N-H signal should disappear upon exchange with deuterium.[2]
-
Tautomerism: The tautomeric equilibrium can sometimes broaden the N-H signal significantly, making it difficult to observe.[3]
-
Solvent Effects: The choice of solvent can influence the visibility of the N-H proton. In hydrogen-bonding solvents like DMSO-d₆, the N-H signal is often sharper and more readily observed compared to non-polar solvents like CDCl₃.[4]
Q3: How can I distinguish between 1,3- and 1,5-disubstituted pyrazole isomers using NMR?
Distinguishing between these isomers can be achieved by a combination of ¹H and ¹³C NMR, along with 2D NMR techniques:
-
¹H NMR: The chemical shifts of the ring protons will be different. The proton at C4 typically appears as a triplet (or a singlet if C3 and C5 are substituted), while the protons at C3 and C5 will be doublets (if coupled to the C4 proton). The specific chemical shifts will depend on the nature of the substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the substitution pattern.[4] Comparing the observed chemical shifts with literature values or with predicted shifts from computational chemistry can help in isomer identification.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a powerful tool. For a 1,3-disubstituted pyrazole, you would expect to see a correlation between the substituent at N1 and the carbon atoms at C3 and C5. For a 1,5-disubstituted pyrazole, correlations would be observed between the N1-substituent and C5, and potentially C4. For instance, a correlation between the N-methyl protons and the pyrazole carbon bearing an amino group versus the carbon with a phenylamino group can help differentiate isomers.[5]
Q4: My observed coupling constants in the pyrazole ring seem unusual. Why?
The coupling constants in the pyrazole ring are typically small. The ³J(H3,H4) and ³J(H4,H5) coupling constants are generally in the range of 1-3 Hz. The ⁴J(H3,H5) coupling is even smaller, often less than 1 Hz. The fast proton exchange in tautomeric pyrazoles can average the coupling constants, sometimes leading to simplified or unexpected splitting patterns.[6]
Troubleshooting Guides
Problem: Ambiguous Tautomeric State
If you are unsure about the predominant tautomer of your N-unsubstituted pyrazole in solution, the following steps can help in its determination.
Experimental Protocol: Low-Temperature NMR
-
Sample Preparation: Prepare a solution of your pyrazole compound in a solvent that has a low freezing point, such as deuterated methanol (CD₃OD) or a mixture of deuterated chloroform and deuterated dichloromethane (CDCl₃/CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Variable Temperature NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.
-
Analysis: As the temperature decreases, the rate of proton exchange will slow down.[7] If two tautomers are present, you may observe the coalescence of signals at a specific temperature, and at lower temperatures, you might see distinct sets of signals for each tautomer.[1][7] This allows for the determination of the tautomeric equilibrium constant by integrating the signals of the individual tautomers.[7]
Problem: Signal Overlap in the Aromatic Region
When signals from the pyrazole ring protons overlap with those from other aromatic substituents, it can complicate spectral analysis.
Experimental Protocol: Solvent Change
-
Initial Spectrum: Acquire the ¹H NMR spectrum in a standard solvent like CDCl₃.
-
Solvent Test: If signal overlap is an issue, prepare a new sample in a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts, ASIS) and may resolve the overlapping signals.[2] Hydrogen-bonding solvents like DMSO-d₆ can also alter the chemical shifts.
-
Comparison: Compare the spectra obtained in different solvents to identify a solvent system that provides the best signal dispersion.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring
| Proton | Unsubstituted Pyrazole (in CDCl₃) | Substituted Pyrazoles (Typical Range) |
| H3/H5 | ~7.66 (d) | 7.5 - 8.5 |
| H4 | ~6.37 (t) | 6.0 - 7.0 |
| N-H | Highly variable (often broad) | 8.0 - 14.0 (in DMSO-d₆) |
Note: Chemical shifts are highly dependent on substituents and the solvent used.[3][8]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring
| Carbon | Unsubstituted Pyrazole (in CDCl₃) | Substituted Pyrazoles (Typical Range) |
| C3/C5 | ~134.8 | 130 - 160 |
| C4 | ~105.7 | 100 - 120 |
Note: In N-unsubstituted pyrazoles undergoing rapid tautomerism, the chemical shifts of C3 and C5 may be averaged.[1]
Visualization of Troubleshooting Workflows
Caption: A step-by-step guide for the structural elucidation of pyrazole isomers using NMR.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of reaction conditions for 5-aminopyrazole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-aminopyrazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-aminopyrazoles, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 5-Aminopyrazole Product
-
Question: My reaction is yielding very little or none of the expected 5-aminopyrazole. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can arise from several factors, including suboptimal reaction conditions, poor quality of starting materials, or competing side reactions.[1]
-
Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, solvent, and catalysts.
-
Solution: Systematically optimize the reaction conditions. For the common synthesis from β-ketonitriles and hydrazine, refluxing in ethanol or acetic acid is a standard starting point.[2][3] Consider microwave-assisted synthesis, which has been shown to improve yields and significantly reduce reaction times.[4][5]
-
-
Poor Reagent Quality: Hydrazine hydrate can degrade over time, and the purity of the β-ketonitrile is crucial.
-
Solution: Use freshly opened or purified reagents. Ensure the β-ketonitrile is free of impurities from its synthesis.
-
-
Side Reactions: The formation of byproducts, such as pyrazolo[1,5-a]pyrimidines, can occur, especially under harsh conditions.[6]
-
Solution: Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to byproduct formation.
-
-
Issue 2: Formation of a Mixture of Regioisomers (3-Aminopyrazole and 5-Aminopyrazole)
-
Question: My reaction with a substituted hydrazine is producing a mixture of 3-amino and 5-aminopyrazole isomers. How can I selectively synthesize the 5-aminopyrazole?
-
Answer: The formation of regioisomers is a frequent challenge when using substituted hydrazines. The regioselectivity is highly dependent on the reaction conditions, which can be manipulated to favor the desired 5-aminopyrazole isomer, typically the thermodynamically more stable product.[4][6]
-
Kinetic vs. Thermodynamic Control: The reaction can be steered towards the kinetic (often 3-amino) or thermodynamic (often 5-amino) product.
-
Solution for 5-Aminopyrazole (Thermodynamic Control): Employ neutral or acidic conditions at elevated temperatures. Refluxing in toluene with a catalytic amount of acetic acid allows for the equilibration of intermediates, leading to the more stable 5-aminopyrazole.[4][6] Microwave heating in toluene with acetic acid can also favor the 5-amino isomer.[4]
-
Solution for 3-Aminopyrazole (Kinetic Control): Use basic conditions at low temperatures. A common method involves using sodium ethoxide in ethanol at 0°C.[6]
-
-
Issue 3: Difficulty with Starting Material Synthesis (β-Ketonitriles)
-
Question: I am having trouble synthesizing the β-ketonitrile precursor. Are there alternative starting materials for 5-aminopyrazole synthesis?
-
Answer: Yes, while the reaction of β-ketonitriles with hydrazines is a versatile method, several other precursors can be used.[2][3][7]
-
α,β-Unsaturated Nitriles: Condensation of α,β-unsaturated nitriles (e.g., 3-alkoxyacrylonitriles) with hydrazines is a major alternative route.[4]
-
Malononitrile Derivatives: Reactions involving malononitrile and its derivatives, such as alkylidenemalononitriles, are also widely employed.[2][7]
-
Solid-Phase Synthesis: To avoid handling potentially unstable β-ketonitriles, solid-phase synthesis using a resin-bound enamine nitrile has been reported as a more versatile and efficient method.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-aminopyrazoles?
A1: The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[2][4] The two primary classes of starting materials are:
-
β-Ketonitriles: This is one of the most versatile and widely used methods, involving the reaction of a β-ketonitrile with a hydrazine, which proceeds through a hydrazone intermediate followed by cyclization.[2][3][4]
-
α,β-Unsaturated Nitriles: This is another major route where a nitrile with a leaving group at the β-position reacts with a hydrazine.[4]
Q2: How can I confirm the regiochemistry of my product to distinguish between the 3-amino and 5-aminopyrazole isomers?
A2: Unambiguous determination of the isomer is critical. While routine 1H NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structural elucidation. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides the most definitive proof of structure.[6]
Q3: What are some common side products in 5-aminopyrazole synthesis and how can I minimize their formation?
A3: Besides regioisomers, other side products can form depending on the reaction conditions and starting materials.
-
N-Acetylated Amide: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated byproduct.[6] To avoid this, use a non-reactive solvent like toluene with a catalytic amount of acid, or consider other solvents like ethanol.
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are binucleophiles and can react further with starting materials or intermediates, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.[6] Minimizing reaction time and temperature can help prevent these subsequent reactions.
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of 1-Phenyl-5-aminopyrazole vs. 1-Phenyl-3-aminopyrazole
| Hydrazine Precursor | 1,3-Dielectrophile | Solvent | Catalyst/Base | Temperature | Product Ratio (5-amino : 3-amino) | Reference |
| Phenylhydrazine | 3-Methoxyacrylonitrile | Toluene | Acetic Acid | Microwave (120-140°C) | 90 : 10 | [4] |
| Phenylhydrazine | 3-Methoxyacrylonitrile | Ethanol | Sodium Ethoxide | Reflux | 15 : 85 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aminopyrazoles under Thermodynamic Control (Favors 5-amino Isomer)
-
Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.[6]
Protocol 2: Synthesis of 3(5)-Aminopyrazole from Acrylonitrile and Hydrazine
This protocol describes a convenient synthesis of the parent 3(5)-aminopyrazole.[8]
-
β-Cyanoethylhydrazine Synthesis: Gradually add acrylonitrile (6.00 moles) to 72% aqueous hydrazine hydrate (6.00 moles) with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling. Remove water by distillation at 40 mm Hg (bath temperature 45–50°C) to yield β-cyanoethylhydrazine.
-
Cyclization: Add the crude β-cyanoethylhydrazine to a solution of sodium isopropoxide (prepared from 0.80 g-atom of sodium in 500 mL of isopropyl alcohol) under a nitrogen atmosphere. Heat the mixture to reflux for 15 minutes.
-
Workup: Cool the mixture, filter to remove sodium isopropoxide, and wash the precipitate with isopropyl alcohol. Combine the filtrate and washings, and remove the solvent by distillation. The crude 3(5)-aminopyrazole can be purified by distillation.
Visualizations
Caption: Troubleshooting workflow for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Medicinal Chemistry Optimization of Pyrazole Carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the medicinal chemistry optimization of pyrazole carboxamides.
Troubleshooting Guides
Synthetic Chemistry
Issue: Low Yield in Pyrazole Carboxamide Synthesis
Low yields are a common challenge in the synthesis of pyrazole carboxamides. The primary reasons often relate to incomplete reactions, side product formation, or difficulties in purification.
Troubleshooting Workflow for Low Reaction Yield
Figure 1: A logical workflow for troubleshooting low yield in pyrazole carboxamide synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of the pyrazole carboxylic acid, amine, and coupling reagents. Impurities can lead to side reactions and complicate purification. |
| Suboptimal Amide Coupling Conditions | Screen different coupling reagents (e.g., HATU, HOBt/EDC, PyBOP), bases (e.g., DIPEA, triethylamine), and solvents (e.g., DMF, DCM, THF). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Regioisomers | With unsymmetrical pyrazoles, the formation of regioisomers is possible. Careful analysis of NMR and MS data is crucial. Purification by chromatography may be necessary to separate isomers. |
| Poor Solubility of Reactants or Products | Choose a solvent in which all reactants are soluble at the reaction temperature. If the product precipitates, this can sometimes drive the reaction to completion. |
| Decomposition of Reagents or Products | Some reagents, like thionyl chloride for acid chloride formation, are moisture-sensitive. Ensure anhydrous conditions. Some pyrazole carboxamides may be unstable to prolonged heating or acidic/basic conditions. |
Issue: Difficulty in Product Purification
Purification of pyrazole carboxamides can be challenging due to similar polarities of starting materials and products, or the presence of persistent impurities.
| Problem | Suggested Solution |
| Co-elution with Starting Materials in Chromatography | Modify the solvent system (e.g., add a small percentage of methanol or acetic acid to the mobile phase). Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Persistent Colored Impurities | Treat the crude product with activated charcoal before filtration and concentration. Recrystallization is often effective in removing colored impurities. |
| Product is an Oil or Gummy Solid | Try triturating the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, purification by chromatography is the best option. |
Biological Assays
Issue: Inconsistent Results in Succinate Dehydrogenase (SDH) Inhibition Assays
SDH is a common target for antifungal pyrazole carboxamides. Inconsistent assay results can arise from various factors.
Troubleshooting Workflow for SDH Assay
Figure 2: Troubleshooting workflow for inconsistent SDH inhibition assay results.
Common Problems and Solutions:
| Problem | Possible Cause & Solution |
| High Background Signal | The sample matrix may be interfering. Run a sample blank for each compound by omitting the SDH substrate. Ensure the purity of your synthesized compounds, as fluorescent impurities can interfere. |
| Low Signal or No Inhibition | Enzyme Inactivity: Ensure the SDH enzyme has been stored correctly and is active. Run a positive control inhibitor (e.g., boscalid, carboxin) to validate the assay. Compound Insolubility: Poorly soluble compounds will not give accurate readings. Check the solubility of your compounds in the assay buffer. A small amount of DMSO is often used, but ensure the final concentration does not inhibit the enzyme. |
| Erratic Readings | Pipetting Errors: Use calibrated pipettes and prepare a master mix for reagents where possible. Plate Issues: Use clear, flat-bottom plates for colorimetric assays. Ensure there are no air bubbles in the wells. |
Frequently Asked Questions (FAQs)
Synthesis & Characterization
-
Q1: What is the most common method for synthesizing the pyrazole carboxamide scaffold? A: The most prevalent method involves the coupling of a pre-formed pyrazole carboxylic acid with an appropriate amine using standard peptide coupling reagents.[1] Another common approach is the conversion of the pyrazole carboxylic acid to an acid chloride followed by reaction with the amine.[2]
-
Q2: I am seeing two sets of peaks for my pyrazole derivative in the NMR spectrum. What could be the cause? A: This could be due to the presence of rotamers (restricted rotation around the amide bond) or tautomers, which are common in pyrazole systems. Variable temperature NMR experiments can help to confirm the presence of rotamers, as the peaks may coalesce at higher temperatures.
-
Q3: How can I confirm the regiochemistry of my substituted pyrazole? A: 2D NMR techniques such as HMBC and NOESY are invaluable for establishing the connectivity and spatial relationships between substituents on the pyrazole ring, which can definitively determine the regiochemistry.
Medicinal Chemistry Optimization
-
Q4: My pyrazole carboxamide has good potency but poor solubility. What strategies can I use to improve solubility? A: Several strategies can be employed to enhance aqueous solubility.[3] These include:
-
Introducing Polar Functional Groups: Incorporating polar groups such as hydroxyls, amines, or morpholines can increase hydrophilicity.[4]
-
Disrupting Planarity: Introducing non-planar or sp3-rich fragments can disrupt crystal packing and improve solubility.[5]
-
Formulating as a Salt: If your compound has a basic or acidic handle, salt formation can significantly improve solubility.
-
-
Q5: How can I improve the metabolic stability of my lead compound? A: To improve metabolic stability, first identify the metabolic "soft spots" using techniques like incubation with liver microsomes and LC-MS/MS analysis. Then, you can modify these positions. Common strategies include:
-
Introducing Blocking Groups: Placing bulky groups (e.g., t-butyl) or electron-withdrawing groups (e.g., fluorine, trifluoromethyl) at metabolically labile positions can hinder enzymatic degradation.
-
Replacing Labile Moieties: For example, replacing an easily oxidized methyl group with a trifluoromethyl group.
-
Modulating Lipophilicity: Reducing the overall lipophilicity of the molecule can decrease non-specific binding to metabolic enzymes.[6]
-
-
Q6: I am developing a pyrazole carboxamide as a kinase inhibitor. Which signaling pathways are commonly targeted? A: Pyrazole carboxamides have been shown to inhibit a variety of protein kinases involved in cancer cell signaling.[7][8] Key pathways include those involving CK2, AKT1, PKA, PKCα, and SAPK2a (p38).[7][8]
Relevant Signaling Pathway for Pyrazole Carboxamide Kinase Inhibitors
Figure 3: Simplified signaling pathways involving protein kinases targeted by pyrazole carboxamides.
Quantitative Data Summary
The following tables summarize the biological activities of representative pyrazole carboxamides against various targets.
Table 1: Succinate Dehydrogenase (SDH) Inhibitors (Antifungal Activity)
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 5j | Botrytis cinerea | 0.540 | [9][10] |
| 5k | Botrytis cinerea | 0.676 | [9][10] |
| 5l | Botrytis cinerea | 0.392 | [9][10] |
| E1 | Rhizoctonia solani | 1.1 | [11] |
| 6i | Valsa mali | 1.77 (mg/L) | [12] |
| 19i | Valsa mali | 1.97 (mg/L) | [12] |
| 23i | Rhizoctonia solani | 3.79 (mg/L) | [12] |
| 7ai | Rhizoctonia solani | 0.37 | [13] |
| Boscalid | Rhizoctonia solani | 2.2 | [11] |
| Fluxapyroxad | Botrytis cinerea | 0.791 | [9][10] |
Table 2: Cannabinoid Receptor 1 (CB1) Antagonists
| Compound ID | Substitution Pattern | Ki (nM) | Reference |
| Rimonabant | N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl | 2 | [14][15] |
| 7 | p-iodophenyl at C5 | 7.5 | [14] |
| 11 | p-chlorophenyl at N1 | 11.5 | [15] |
| - | N,N-Homopiperidinyl at C3-carboxamide | 7.85 | [15] |
Table 3: Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 | Cell Line | IC50 (µM) | Reference(s) |
| 8t | FLT3, CDK2/4 | 0.089 nM, 0.719/0.770 nM | MV4-11 | 0.00122 | [16] |
| 6 | Aurora A | 0.16 µM | HCT116 | 0.39 | [17] |
| 7 | Aurora A/B | 28.9/2.2 nM | HT29 | 0.381 | [17] |
| 22 | CDK1/2/5/7/9 | - | A549 | 0.247 | [17] |
| 1a | Wnt/β-catenin signaling | 2.2 nM | - | - | [18] |
Experimental Protocols
General Procedure for Pyrazole Carboxylic Acid and Amine Coupling
This protocol is a generalized method and may require optimization for specific substrates.
-
Activation of Carboxylic Acid: To a solution of the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired pyrazole carboxamide.[2]
Protocol for Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol is adapted from standard methods for measuring SDH activity.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).
-
Prepare solutions of succinate (substrate) and 2,6-dichlorophenolindophenol (DCIP) as the electron acceptor.
-
Prepare stock solutions of the test compounds (pyrazole carboxamides) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the SDH enzyme preparation (e.g., mitochondrial fraction).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the succinate and DCIP solution.
-
Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).
-
Record the absorbance at regular intervals (e.g., every minute) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction (decrease in absorbance per minute) for each concentration of the test compound.
-
Plot the percentage of SDH inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of carbazole carboxamide RORγt agonists: Challenges in improving the metabolic stability and maintaining the agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jbclinpharm.org [jbclinpharm.org]
- 15. jbclinpharm.org [jbclinpharm.org]
- 16. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride and Other Pyrazole Derivatives for Researchers and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] These five-membered heterocyclic scaffolds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects.[2][3] This guide provides a comparative overview of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride and other key pyrazole derivatives, with a focus on their performance in various biological assays, supported by experimental data and detailed protocols. This document is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of pyrazole-based compounds for their research and development endeavors.
Chemical Structures and Properties
The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. The aminopyrazole scaffold, in particular, is a versatile framework that allows for diverse functionalization at the 3, 4, and 5 positions, leading to a wide array of pharmacological profiles.[3]
This compound is a representative member of the 4-aminopyrazole class. While specific experimental data on its biological activities are limited in publicly available literature, its structure suggests potential as a kinase inhibitor and as a scaffold for further chemical modifications.
For comparison, this guide will focus on other well-characterized aminopyrazole derivatives with available experimental data.
Comparative Biological Activities
The following sections present a comparative analysis of different aminopyrazole derivatives across various biological assays.
Anticancer and Antiproliferative Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver Cancer) | > 10 (54.25% growth) | [4] |
| HeLa (Cervical Cancer) | > 10 (38.44% growth) | [4] | |
| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | NCI-H23 (Lung Cancer) | >90% inhibition | [4] |
| HCT-15 (Colon Cancer) | >90% inhibition | [4] | |
| SF-295 (CNS Cancer) | >90% inhibition | [4] | |
| NCI/ADR-RES (Ovarian Cancer) | >90% inhibition | [4] | |
| DU-145 (Prostate Cancer) | >90% inhibition | [4] | |
| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | HCT-116 (Colorectal Carcinoma) | 3.18 | [4] |
| MCF-7 (Breast Cancer) | 4.63 | [4] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibitory Activity
The 4-amino-1H-pyrazole scaffold is a well-established core for the design of kinase inhibitors. These compounds often target the ATP-binding site of kinases.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| FMF-04-159-2 (a 4-amino-1H-pyrazole analog) | CDK14 | <10 | [1] |
| AT7519 (a multi-targeted pyrazole-based inhibitor) | CDK14 | <1000 | [1] |
| 4-amino-1H-pyrazole analog with 2,6-difluoro phenyl ring | CDK14 | Potent inhibition | [1] |
Experimental Protocol: CDK14 Kinase Inhibition Assay
A common method to assess kinase inhibition is through in vitro kinase assays that measure the phosphorylation of a substrate.
-
Reaction Setup: Prepare a reaction mixture containing CDK14 enzyme, a suitable substrate (e.g., a peptide), and assay buffer in a 96-well plate.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation as an indicator of kinase activity.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Antioxidant Activity
Certain aminopyrazole derivatives have shown promise as antioxidant agents. Their ability to scavenge free radicals can be evaluated using assays such as the ABTS and FRAP assays.
| Compound/Derivative | ABTS Assay (TEAC) | FRAP Assay (TEAC) | Reference |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride | High | High | [5] |
| 4-aminopyrazoles with CF3 group | High | High | [5] |
TEAC: Trolox Equivalent Antioxidant Capacity
Experimental Protocol: ABTS Radical Scavenging Assay
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate.
-
Sample Reaction: Add the test compound to the ABTS•+ solution.
-
Absorbance Measurement: Measure the decrease in absorbance at 734 nm after a set incubation time.
-
Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox equivalents (TEAC).
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
-
FRAP Reagent Preparation: Prepare the FRAP reagent containing TPTZ (2,4,6-tripyridyl-s-triazine), FeCl3, and acetate buffer.
-
Sample Reaction: Mix the test compound with the FRAP reagent.
-
Absorbance Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
Data Analysis: The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., FeSO4) and expressed as equivalents.
Visualizing Relationships and Workflows
To better illustrate the concepts and processes discussed, the following diagrams were generated using Graphviz.
References
- 1. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Aminopyrazoles are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and agrochemicals. The substituent pattern on the pyrazole ring significantly influences the biological activity, making the choice of synthetic route a crucial consideration in the design of new chemical entities. This guide provides an objective comparison of three prominent methods for synthesizing aminopyrazoles: the condensation of β-ketonitriles with hydrazines, the condensation of α,β-unsaturated nitriles with hydrazines, and the synthesis from isoxazoles.
Quantitative Performance Comparison
The following table summarizes key quantitative data for the different synthesis routes, offering a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Materials | Product | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: From β-Ketonitriles | β-Ketonitrile, Hydrazine | 3(5)-Aminopyrazole | 70-95%[1][2][3] | 2-24 hours[1][2] | High yields, versatile, readily available starting materials.[2][4] | Potential for regioisomeric mixtures with substituted hydrazines. |
| Route 2: From α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile, Hydrazine | 3- or 5-Aminopyrazole | 85-90%[2] | Minutes to hours (microwave)[2] | Regioselectivity can be controlled by reaction conditions.[2] | Requires a suitable leaving group on the β-position. |
| Route 3: From Isoxazoles | Isoxazole, Hydrazine | 3(5)-Aminopyrazole | 74-92% (one-step)[2] | 3-15 hours[5] | Milder conditions in the two-step variant can lead to higher purity.[5] | Can be slower and may produce byproducts in the one-step method.[5] |
Synthesis Route Overviews and Diagrams
The following sections provide a detailed look at each synthetic pathway, including reaction mechanisms and experimental protocols.
Route 1: Condensation of β-Ketonitriles with Hydrazines
This is one of the most established and versatile methods for the preparation of 3(5)-aminopyrazoles.[2][4] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom of the hydrazine onto the nitrile carbon yields the aminopyrazole.[2][4]
Caption: Synthesis of aminopyrazoles from β-ketonitriles.
-
Reaction Setup: A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is prepared in a suitable reaction vessel.
-
Reaction Conditions: The mixture is heated at 60°C for 24 hours.
-
Work-up: The reaction mixture is cooled to ambient temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over MgSO4, filtered, and the solvent is evaporated. The resulting solid is washed with ethyl ether and dried in vacuo to yield 3-phenyl-1H-pyrazol-5-amine (45 mg, 82% yield).
Route 2: Condensation of α,β-Unsaturated Nitriles with Hydrazines
This method offers a powerful strategy for the synthesis of 3(5)-aminopyrazoles, with the significant advantage of tunable regioselectivity. The reaction of an α,β-unsaturated nitrile bearing a leaving group at the β-position with a monosubstituted hydrazine can yield either the 3-aminopyrazole or the 5-aminopyrazole derivative depending on the reaction conditions.[2] Under acidic conditions, the reaction tends to favor the formation of the 5-aminopyrazole, while basic conditions promote the formation of the 3-aminopyrazole.[2] Microwave irradiation has been shown to significantly reduce reaction times.[2]
Caption: Regioselective synthesis of aminopyrazoles.
-
For 5-Aminopyrazole (Acidic Conditions): A mixture of 3-methoxyacrylonitrile and phenylhydrazine in toluene with acetic acid is subjected to microwave irradiation. This typically yields the 5-aminopyrazole in high yield (e.g., 90%).
-
For 3-Aminopyrazole (Basic Conditions): A mixture of 3-methoxyacrylonitrile and phenylhydrazine in ethanol with sodium ethoxide is subjected to microwave irradiation. This typically yields the 3-aminopyrazole in high yield (e.g., 85%).
Route 3: Synthesis from Isoxazoles
The conversion of isoxazoles to aminopyrazoles provides an alternative route that can be performed under either one-step or two-step conditions.[2][5] Both methods proceed through a β-ketonitrile intermediate.[5]
-
One-Step Procedure: The isoxazole is treated directly with hydrazine, which acts to both open the isoxazole ring to form the unisolated β-ketonitrile intermediate and then cyclize to the aminopyrazole. This method is generally effective but can be slower and may lead to byproducts.[2][5]
-
Two-Step Procedure: The isoxazole is first treated with a base (e.g., hydroxide) to induce ring opening and generate the β-ketonitrile. This intermediate is then reacted with hydrazine to form the aminopyrazole. The two-step process is often faster and can result in a purer product.[5]
Caption: One-step vs. two-step synthesis from isoxazoles.
-
One-Step Procedure: The isoxazole is treated with hydrazine in a solvent such as DMSO and heated (e.g., at 90°C). Yields are typically in the range of 74-92%.
-
Two-Step Procedure:
-
The isoxazole is first deprotonated with a base to form the β-ketonitrile intermediate.
-
The intermediate is then treated with hydrazine to afford the 3-(5)-aminopyrazole in good yield.
-
Conclusion
The selection of an optimal synthesis route for aminopyrazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale and purity of the final product. The condensation of β-ketonitriles with hydrazines remains a robust and high-yielding method for a wide range of aminopyrazoles. The reaction of α,β-unsaturated nitriles offers the distinct advantage of controlled regioselectivity, which is crucial for structure-activity relationship studies. Finally, the synthesis from isoxazoles provides a valuable alternative, with the two-step procedure often leading to cleaner products. Researchers should carefully consider the trade-offs in terms of yield, reaction time, and purity when selecting the most appropriate method for their specific application.
References
- 1. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
Methylation's Impact on the Biological Activity of Pyrazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. A key structural modification that significantly influences the pharmacological profile of pyrazole derivatives is methylation. The presence or absence of a methyl group, and its position on the pyrazole ring, can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the biological activities of methylated versus non-methylated pyrazoles, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.
Data Presentation: Anticancer Activity
The following tables summarize the quantitative data on the antiproliferative activity of various methylated and non-methylated pyrazole derivatives against several cancer cell lines.
Table 1: Growth Inhibitory (GI₅₀) Activity of Benzofuro[3,2-c]pyrazole and Pyrazole Analogues
| Compound | Substitution | K562 (Leukemia) GI₅₀ (µM) | MCF-7 (Breast Cancer) GI₅₀ (µM) | A549 (Lung Cancer) GI₅₀ (µM) |
| 4a | Non-methylated (at N1) | 0.26 | >50 | 0.19 |
| 5a | Non-methylated (at N1) | 0.11 | 11.2 | 0.23 |
| 5b | Methyl ester | 0.021 | 1.7 | 0.69 |
| 5e | Cyano derivative | 0.08 | 3.5 | 0.45 |
| ABT-751 (Control) | - | 0.74 | 2.9 | 2.5 |
Data sourced from a study on the synthesis and tumor cell growth inhibitory activity of novel pyrazole derivatives.[1] In this series, the pyrazole analogues (5a-e) were generally more potent than the benzofuropyrazoles (4a-e). Notably, the methyl ester derivative 5b exhibited the highest activity across all three cell lines, suggesting that substitution at this position can significantly enhance anticancer effects.[1]
Table 2: Antiproliferative (IC₅₀) Activity of Pyrazolyl Acylhydrazones and Amides
| Compound | N1-Substitution | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SKOV3 (Ovarian Cancer) IC₅₀ (µM) | SKMEL28 (Melanoma) IC₅₀ (µM) |
| 10 | NH (Non-methylated) | Data not specified | Data not specified | Data not specified | Data not specified |
| 11 | N-Methyl | Micromolar values | Micromolar values | Micromolar values | Micromolar values |
| 12 | N-Methyl | Micromolar values | Micromolar values | Micromolar values | Micromolar values |
| 13 | Sterically hindered congener | Less active | Less active | Less active | Less active |
Data from a study on structure-activity relationships of highly functionalized pyrazole hydrazones and amides.[2] This study highlights that both unsubstituted (non-methylated at N1, compound 10 ) and N-methyl pyrazoles (11 and 12 ) demonstrated higher activity compared to their more sterically hindered counterparts (13 ), indicating that while N-methylation is well-tolerated and can lead to potent compounds, excessive steric bulk at this position is detrimental to activity.[2] Derivative 11a from the N-methyl series showed relevant antitumor properties against the tested cell lines with micromolar IC₅₀ values.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Screening
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., K562, MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (methylated and non-methylated pyrazoles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate) solution
-
Glycerol
-
Test compounds
-
Positive controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin (final concentration of 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.
-
Compound Addition: In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include vehicle and positive controls.
-
Initiation of Polymerization: To initiate the reaction, add the tubulin reaction mixture to the wells.
-
Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time (typically 60-90 minutes). The increase in absorbance is due to the scattering of light by the newly formed microtubules.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be determined by comparing the extent of polymerization in the presence of the compound to the control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize a key signaling pathway targeted by pyrazole derivatives and a typical experimental workflow for their evaluation.
Caption: EGFR/VEGFR signaling pathway often targeted by pyrazole inhibitors.
Caption: Workflow for comparing the anticancer activity of pyrazoles.
References
A Comparative Structural Analysis of Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative structural analysis of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride and its derivatives. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding their precise three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This document summarizes key structural data from X-ray crystallography and spectroscopic techniques, offering a comparative overview for researchers in the field.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl 4-amino-1H-pyrazole-5-carboxylate derivatives. This data is crucial for the initial characterization and structural confirmation of newly synthesized compounds.
Table 1: 1H NMR Spectroscopic Data (δ, ppm)
| Compound/Derivative | H3/H5 (pyrazole) | NH2 | OCH3/OCH2CH3 | CH3 (N1) | Aromatic-H |
| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | ~7.5 (s) | ~5.0 (br s) | ~3.8 (s) | ~3.6 (s) | - |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 7.46 (s) | 4.22 (s) | 4.18 (q), 1.29 (t) | 2.34 (s, on phenyl) | 7.84 (d), 7.46 (d) |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 7.90 (s) | - | 4.18 (q), 1.29 (t) | - | 7.2-7.5 (m) |
Table 2: 13C NMR Spectroscopic Data (δ, ppm)
| Compound/Derivative | C3 | C4 | C5 | C=O | OCH3/OCH2 | CH3 (ester) | CH3 (N1) | Aromatic-C |
| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (Predicted) | ~138 | ~98 | ~150 | ~165 | ~51 | - | ~35 | - |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 157.0 | 88.4 | 146.4 | ~164 | 59.5 | 14.5 | 34.8 | 127-143 |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | ~140 | ~97 | ~152 | ~164 | ~60 | ~14 | - | 120-139 |
Table 3: Key IR Spectroscopic Data (cm-1)
| Compound/Derivative | N-H Stretching | C=O Stretching | C=N Stretching |
| General Aminopyrazole Carboxylates | 3400-3200 | 1720-1680 | 1620-1580 |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 3480 | 1693 | 1615 |
Comparative Crystallographic Data
Table 4: Selected Bond Lengths and Angles for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate
| Bond | Length (Å) | Angle | Degree (°) |
| N1-N2 | 1.38 | N2-N1-C5 | 110.5 |
| N1-C5 | 1.36 | N1-N2-C3 | 113.2 |
| N2-C3 | 1.33 | N2-C3-C4 | 108.3 |
| C3-C4 | 1.40 | C3-C4-C5 | 105.1 |
| C4-C5 | 1.41 | C4-C5-N1 | 112.9 |
| C4-C(carboxyl) | 1.45 | ||
| C5-N(amino) | 1.35 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible research. The following sections outline the general methodologies for the key analytical techniques discussed in this guide.
Single-Crystal X-ray Crystallography
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[1]
-
Data Collection : A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) as the crystal is rotated.[2]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition : 1H and 13C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Analysis : Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz). Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[3][4]
-
Data Acquisition : The FTIR spectrum is recorded over a typical range of 4000-400 cm-1. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.[5]
-
Data Analysis : The positions of the absorption bands, reported in wavenumbers (cm-1), are correlated to the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer and ionized, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).[6]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.[6]
Visualizations
Experimental Workflow for Structural Analysis
Caption: General experimental workflow for the structural analysis of pyrazole derivatives.
Potential Signaling Pathway Inhibition
Many pyrazole derivatives exhibit their biological activity by inhibiting specific signaling pathways. The following diagram illustrates a hypothetical inhibition of a generic kinase signaling pathway, a common target for pyrazole-based inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.
References
"efficacy of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride as a kinase inhibitor"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a novel 5-amino-1H-pyrazole-4-carboxamide derivative, herein referred to as Compound 10h , a potent and covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. Due to the limited publicly available data on the specific efficacy of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride as a kinase inhibitor, this guide focuses on the closely related and well-characterized compound 10h. The performance of Compound 10h is compared with established, clinically relevant pan-FGFR inhibitors: Infigratinib, AZD4547, Pemigatinib, and Erdafitinib.
Introduction to Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide will delve into the specifics of a promising covalent inhibitor, Compound 10h, and its potential in targeting FGFR-driven cancers.
Mechanism of Action: Covalent Inhibition of FGFR
Compound 10h is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target kinase. This is in contrast to reversible inhibitors, which bind and dissociate from the enzyme. The covalent mechanism of Compound 10h offers the potential for prolonged target engagement and a more durable inhibitory effect. It specifically targets a cysteine residue within the P-loop of the FGFR kinase domain.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers. By covalently binding to FGFR, Compound 10h effectively blocks the downstream signaling cascade, thereby inhibiting cancer cell growth.
Comparative Performance Data
The following tables summarize the biochemical potency and anti-proliferative activity of Compound 10h in comparison to other pan-FGFR inhibitors.
Table 1: Biochemical IC50 Values against FGFR Isoforms
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR2 V564F (nM) |
| Compound 10h | 46 | 41 | 99 | 62 |
| Infigratinib | 1.1 | 1 | 2 | - |
| AZD4547 | 0.2 | 2.5 | 1.8 | - |
| Pemigatinib | 0.4 | 0.5 | 1.2 | - |
| Erdafitinib | 1.2 | 2.5 | 3.0 | - |
Data for competitor compounds is sourced from publicly available databases and may vary slightly between different reports.
Table 2: Anti-proliferative IC50 Values in Cancer Cell Lines
| Compound | NCI-H520 (Lung Cancer) (nM) | SNU-16 (Gastric Cancer) (nM) | KATO III (Gastric Cancer) (nM) |
| Compound 10h | 19 | 59 | 73 |
| Infigratinib | - | - | - |
| AZD4547 | - | - | - |
| Pemigatinib | - | - | - |
| Erdafitinib | - | - | - |
Note: Direct comparative anti-proliferative data for the competitor compounds in these specific cell lines was not available in the public domain at the time of this guide's compilation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation of the findings.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 enzymes
-
Compound 10h and competitor inhibitors
-
ATP
-
Poly-Glu-Tyr (4:1) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Cell Lines:
-
NCI-H520 (human lung squamous cell carcinoma)
-
SNU-16 (human gastric carcinoma)
-
KATO III (human gastric carcinoma)
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound 10h
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 10h for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
A Comparative Guide to Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride and Other Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with a constant search for novel scaffolds that can serve as the foundation for developing new therapeutic agents. Among these, heterocyclic compounds have emerged as a particularly fruitful area of research due to their diverse chemical properties and wide range of biological activities. This guide provides an in-depth comparison of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride with other key heterocyclic compounds, such as imidazole and triazole derivatives, focusing on their performance in anticancer, antimicrobial, and kinase inhibition applications. The information presented is supported by experimental data to aid researchers in making informed decisions in their drug discovery endeavors.
Overview of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are a cornerstone of modern drug discovery. Their unique structural features allow them to interact with a wide variety of biological targets with high specificity and affinity. Pyrazoles, imidazoles, and triazoles are five-membered aromatic heterocycles containing two or three nitrogen atoms. These scaffolds are present in numerous FDA-approved drugs and are actively being investigated for the treatment of a wide array of diseases.[1]
This compound is a member of the pyrazole family, a class of compounds known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3] The presence of the amino and carboxylate groups on the pyrazole ring provides key points for hydrogen bonding and further chemical modification, making it an attractive starting point for the synthesis of more complex and potent drug candidates.
Comparative Analysis of Biological Activity
This section provides a comparative overview of the biological performance of this compound and its analogs against other heterocyclic compounds in key therapeutic areas.
Anticancer Activity
The development of novel anticancer agents is a primary focus of modern drug discovery. Pyrazole, imidazole, and triazole derivatives have all demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and the disruption of microtubule dynamics.
A study on a series of 1,3,4-triarylpyrazoles demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, including HepG-2 (liver), MCF-7 (breast), PC-3 (prostate), A-549 (lung), and HCT-116 (colon).[4] Notably, some of these pyrazole derivatives exhibited greater potency than the standard chemotherapeutic drug doxorubicin against one or more cell lines.[4]
In another study, 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. The representative compound 10h from this series showed nanomolar inhibitory activity against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant (FGFR2 V564F).[5] Furthermore, it strongly suppressed the proliferation of various cancer cell lines with IC50 values in the nanomolar range.[5] While this is not the exact target compound, it highlights the potential of the aminopyrazole carboxylate scaffold in cancer therapy.
A series of 1-H-pyrazole-3-carboxamide derivatives were found to exhibit potent inhibitory activities against both FLT3 and CDKs, crucial kinases in acute myeloid leukemia (AML).[6][7] The lead compound from this study, FN-1501 , demonstrated an IC50 of 0.008 µM against MV4-11 leukemia cells.[6]
While direct comparative data for this compound is limited, the data for its close analogs suggest that the aminopyrazole scaffold is a promising starting point for the development of potent anticancer agents, particularly kinase inhibitors.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole | 1,3,4-triarylpyrazole (Compound 6 ) | HepG-2 | < 100 (active) | [4] |
| Pyrazole | 5-amino-1H-pyrazole-4-carboxamide (10h ) | NCI-H520 (Lung) | 0.019 | [5] |
| Pyrazole | 5-amino-1H-pyrazole-4-carboxamide (10h ) | SNU-16 (Gastric) | 0.059 | [5] |
| Pyrazole | 5-amino-1H-pyrazole-4-carboxamide (10h ) | KATO III (Gastric) | 0.073 | [5] |
| Pyrazole | 1-H-pyrazole-3-carboxamide (FN-1501 ) | MV4-11 (Leukemia) | 0.008 | [6] |
| Triazole Hybrid | 1,2,3-triazole-pyrazole hybrid (7a ) | MCF-7 (Breast) | 0.304 | [8] |
| Triazole Hybrid | 1,2,3-triazole-pyrazole hybrid (5b ) | OVCAR3 (Ovarian) | 0.233 | [8] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including pyrazoles, imidazoles, and triazoles, have been a rich source of new antimicrobial leads.
Studies on pyrazole-triazole hybrids have shown their potential as potent inhibitors of both Gram-positive and Gram-negative bacteria.[9] Some of these hybrids displayed Minimum Inhibitory Concentration (MIC) values in the range of 10–15 µg/mL, which is comparable to the standard antibiotic ciprofloxacin.[9] Another series of pyrazole-imidazole-triazole hybrids also demonstrated potent growth inhibition of S. aureus, E. coli, and P. aeruginosa in the low µmol/mL range.[9]
A study focused on the synthesis of pyrazole-1-sulphonamides and related derivatives showed that most of the synthesized compounds exhibited a moderate to potent degree of antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[10]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Specific Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-Triazole Hybrid | Pyrazole-triazole hybrid (general) | Gram-positive/negative | 10-15 | [9] |
| Pyrazole-Imidazole-Triazole Hybrid | Pyrazole-imidazole-triazole hybrid (22 ) | S. aureus, E. coli, P. aeruginosa | low µmol/mL | [9] |
| Pyrazole-Sulphonamide | Pyrazole-1-sulphonamide (general) | Various bacteria & fungi | Moderate to potent | [10] |
| Ciprofloxacin (Standard) | - | Gram-positive/negative | 2-6 | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies for the key experiments cited.
In Vitro Anticancer Activity Screening
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
General Protocol (MTT or CellTiter-Blue Assay):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (typically 24-72 hours).
-
Viability Assay:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilization solution.
-
CellTiter-Blue Assay: A resazurin-based solution is added to each well. Viable cells convert resazurin to the fluorescent resorufin.
-
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to the solvent control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[11]
Kinase Inhibition Assay
Objective: To measure the ability of a compound to inhibit the activity of a specific kinase.
General Protocol (Radiometric or ADP-Glo Assay):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, its specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and a suitable buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection of Kinase Activity:
-
Radiometric Assay: Radiolabeled ATP (e.g., [γ-³²P]ATP) is used. After the reaction, the phosphorylated substrate is separated, and the amount of incorporated radioactivity is measured.
-
ADP-Glo Assay: This is a luminescence-based assay that measures the amount of ADP (adenosine diphosphate) produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.[4]
Antimicrobial Susceptibility Testing
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration - MIC).
General Protocol (Broth Microdilution Method):
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway often targeted by pyrazole derivatives and a general workflow for anticancer drug screening.
Caption: A simplified diagram of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, common targets for pyrazole-based kinase inhibitors in cancer therapy.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 8. eprints.mui.ac.ir [eprints.mui.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial evaluation of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Validation of Methyl 4-amino-1H-pyrazole-5-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride. Given the criticality of purity in research and pharmaceutical applications, this document outlines key analytical techniques, presents illustrative comparative data, and offers detailed experimental protocols to assist in the rigorous quality assessment of this compound.
Introduction to Purity Validation
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The purity of this starting material is paramount as impurities can lead to undesirable side reactions, affect biological activity, and compromise the integrity of research data. The validation of its purity involves a multi-faceted approach to identify and quantify the main component as well as any potential process-related impurities or degradation products.
Key analytical challenges include the separation of structurally similar isomers and the detection of trace-level impurities. This guide compares the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method is crucial for accurate purity determination. Each technique offers distinct advantages and is suited for different aspects of purity validation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase, with UV detection. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[1] | Quantification based on the integral of NMR signals relative to a certified internal standard.[2] |
| Primary Use | Assay (potency), quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities.[1] | Absolute purity determination, structural confirmation. |
| Illustrative Purity (%) | 99.5% (Assay vs. Reference Standard) | >99% (based on total ion chromatogram peak area) | 99.2% (Absolute purity vs. internal standard) |
| Limit of Quantitation (LOQ) | ~0.05% for impurities | ~0.01% for volatile impurities | ~0.1% for impurities |
| Advantages | - Excellent for non-volatile and thermally labile compounds.- High precision and accuracy for assay.- Widely available and robust. | - High sensitivity and specificity for impurity identification.- Excellent for residual solvent analysis.[1] | - Primary analytical method; does not require a specific reference standard of the analyte.- Provides structural information.- Non-destructive. |
| Limitations | - Requires a reference standard for quantification.- May require derivatization for compounds without a UV chromophore.[3] | - Requires derivatization for non-volatile compounds.- Potential for thermal degradation of the analyte. | - Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard.- Potential for peak overlap. |
Note: The quantitative data presented in this table is for illustrative purposes to demonstrate the typical performance of each technique and may not represent actual experimental results for this specific compound.
Potential Impurities
During the synthesis of pyrazole derivatives, several types of impurities can arise. A thorough validation process must consider these possibilities.
-
Regioisomers : The Knorr pyrazole synthesis, a common method, can lead to the formation of regioisomers when using unsymmetrical starting materials.[4]
-
Starting Material Residues : Unreacted starting materials or reagents from the synthesis process.
-
Byproducts : Products from side reactions, such as incomplete cyclization leading to pyrazoline intermediates.[4]
-
Degradation Products : Impurities formed due to instability of the compound under certain storage or handling conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable purity validation.
4.1 High-Performance Liquid Chromatography (HPLC-UV) Method for Assay and Impurity Determination
This method is suitable for quantifying the main component and non-volatile impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating polar compounds like pyrazole derivatives.[5]
-
Mobile Phase : A gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid is often used.[5] A typical gradient might be:
-
0-5 min: 5% Acetonitrile
-
5-25 min: Gradient to 95% Acetonitrile
-
25-30 min: Hold at 95% Acetonitrile
-
30-35 min: Return to 5% Acetonitrile
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : Determined by the UV spectrum of this compound (typically in the range of 210-280 nm).
-
Injection Volume : 10 µL
-
Sample Preparation : Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Standard Preparation : Prepare a reference standard of known purity at the same concentration.
-
Quantification : The assay is determined by comparing the peak area of the analyte in the sample to that of the reference standard. Impurities are quantified based on their area percentage relative to the main peak, or against a qualified impurity standard.
4.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for identifying and quantifying residual solvents and other volatile or semi-volatile impurities.[1]
-
Instrumentation : GC-MS system.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for pyrazole analysis.[1]
-
Injector Temperature : 250 °C
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : 40-500 amu.
-
Sample Preparation : Dissolve the sample in a volatile solvent like methanol or dichloromethane. Derivatization may be necessary if the compound is not sufficiently volatile.
-
Identification : Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
4.3 Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.[2]
-
Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Internal Standard : A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte.
-
Solvent : A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Sample Preparation :
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans : Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing :
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualized Workflows and Pathways
5.1 General Purity Validation Workflow
Caption: Workflow for comprehensive purity validation.
5.2 Potential Impurity Formation Pathway (Knorr Synthesis)
Caption: Potential impurities from Knorr pyrazole synthesis.
Conclusion
The validation of this compound purity requires a combination of orthogonal analytical techniques. While HPLC is a robust method for assay and non-volatile impurity profiling, GC-MS is essential for identifying volatile impurities and residual solvents. qNMR serves as a powerful primary method for determining absolute purity and confirming the structure. By employing these methods in a complementary fashion, researchers and drug developers can ensure the quality and reliability of this important chemical building block, leading to more robust and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Data Presentation: Comparative Efficacy and Cytotoxicity
A Comparative Analysis of Pyrazole-Based HIV Inhibitors: Lersivirine, Lenacapavir, and Compound 5f
The landscape of HIV-1 therapeutics is continually evolving, with a persistent need for novel inhibitors that exhibit high potency against drug-resistant viral strains and offer improved safety profiles. Pyrazole-based compounds have emerged as a promising scaffold in the development of such inhibitors, targeting various stages of the HIV-1 replication cycle. This guide provides a comparative study of three distinct pyrazole-based HIV inhibitors: Lersivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI); Lenacapavir, a first-in-class capsid inhibitor; and the experimental compound 5f, which has demonstrated a multi-faceted mechanism of action.
The following table summarizes the key quantitative data for Lersivirine, Lenacapavir, and the experimental pyrazole derivative 5f, highlighting their efficacy and cytotoxicity in various in vitro assays.
| Inhibitor | Target | HIV-1 Strain/Enzyme | Assay Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) |
| Lersivirine | Reverse Transcriptase (RT) | Wild-type | - | IC50: 118 nM[1] | > 100 µM | > 847 |
| K103N/Y181C mutant | - | EC50 within 10-fold of wild-type for over 60% of resistant viruses[1][2] | - | - | ||
| Lenacapavir (GS-6207) | Capsid (CA) | Wild-type (clinical isolates) | PBMCs | EC50: 50 pM (average)[3][4] | > 50 µM | > 1,000,000[5] |
| Wild-type | MT-4 cells | EC50: 100 pM[3][6] | - | - | ||
| Compound 5f | HIV Entry | Q23 (pseudovirus) | TZM-bl | IC50: 0.39 ± 0.13 µM[7] | > 100 µM | > 256 |
| CAP210 (pseudovirus) | TZM-bl | IC50: 1.00 ± 0.15 µM[7] | > 100 µM | > 100 | ||
| HIV-1 Protease | - | - | IC50: 31.59 ± 3.83 µM[7] | - | - |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50); PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Anti-HIV Activity Assay using TZM-bl cells
This assay is widely used to determine the inhibitory activity of compounds against HIV-1 infection.
Objective: To measure the reduction in HIV-1 infection in the presence of an inhibitor.
Materials:
-
TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).[8]
-
HIV-1 pseudoviruses (e.g., Q23, CAP210).
-
Complete Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), gentamicin, and HEPES.
-
DEAE-Dextran.
-
Luciferase assay reagent (e.g., Britelite).
-
96-well culture plates.
Procedure:
-
Cell Seeding: TZM-bl cells are trypsinized, resuspended in complete growth medium, and seeded into 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Preparation: The test compounds (e.g., pyrazole inhibitors) are serially diluted to various concentrations.
-
Infection: A pre-titered amount of HIV-1 pseudovirus is added to the wells containing the cells and the test compounds. DEAE-Dextran is included in the medium to enhance viral infectivity.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Lysis and Luminescence Measurement: After incubation, the culture medium is removed, and a luciferase assay reagent is added to lyse the cells and initiate the luminescent reaction. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[8]
-
Data Analysis: The percentage of inhibition is calculated by comparing the luminescence in wells with the test compound to the luminescence in control wells (virus and cells only). The IC50 value is then determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxicity of the inhibitor on host cells.
Materials:
-
TZM-bl cells or other appropriate cell lines (e.g., PBMCs).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well culture plates.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Incubation: The plate is incubated for a period that corresponds to the anti-HIV assay (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV-1 replication cycle and a generalized workflow for evaluating anti-HIV compounds.
Caption: The HIV-1 replication cycle and the targets of Lersivirine, Lenacapavir, and Compound 5f.
Caption: A generalized experimental workflow for the evaluation of novel anti-HIV inhibitors.
References
- 1. Lersivirine, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lersivirine, a nonnucleoside reverse transcriptase inhibitor with activity against drug-resistant human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Sunlenca® (Lenacapavir): A first-in-class, long-acting HIV-1 capsid inhibitor for treating highly multidrug-resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenacapavir (GS6207, GS-CA1) | HIV-1 capsid inhibitor | Probechem Biochemicals [probechem.com]
- 7. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pan-FGFR Covalent Inhibitors Based on the 5-amino-1H-pyrazole-4-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various cancers, making FGFRs a compelling target for therapeutic intervention. The development of covalent inhibitors offers potential advantages in terms of potency and duration of action. This guide provides a comparative analysis of a novel series of pan-FGFR covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold, with a focus on the representative compound 10h . We compare its performance against other notable pan-FGFR covalent inhibitors: Futibatinib (TAS-120) , PRN1371 , and FIIN-2 .
Data Presentation: Performance Comparison
The following tables summarize the in vitro biochemical and cellular activities of these pan-FGFR covalent inhibitors, providing a clear comparison of their potency against different FGFR isoforms and cancer cell lines.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | FGFR2 V564F Mutant | Reference |
| Compound 10h | 46 | 41 | 99 | - | 62 | [1] |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | - | [2] |
| PRN1371 | 0.6 | 1.3 | 4.1 | 19.3 | - | [3][4] |
| FIIN-2 | 3.09 | 4.3 | 27 | 45.3 | - | [3][5][6] |
Note: A lower IC50 value indicates greater potency.
Table 2: Cellular Antiproliferative Activity (IC50, nM)
| Inhibitor | NCI-H520 (Lung Cancer) | SNU-16 (Gastric Cancer) | KATO III (Gastric Cancer) | Reference |
| Compound 10h | 19 | 59 | 73 | [1] |
| Futibatinib (TAS-120) | - | Potent Inhibition (IC50 in single-digit nM range) | - | [7] |
| PRN1371 | - | 2.6 | - | [8] |
| FIIN-2 | - | - | - | [5] |
Note: NCI-H520, SNU-16, and KATO III are cancer cell lines with known FGFR pathway alterations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the referenced literature.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the FGFR kinase activity.
-
Reagents and Materials : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; ATP; substrate peptide (e.g., Poly(E,Y)4:1); kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT); 384-well plates; plate reader.
-
Procedure :
-
Prepare serial dilutions of the test compounds (e.g., Compound 10h, Futibatinib) in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the FGFR enzyme and the substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence or fluorescence) which correlates with the amount of phosphorylated substrate.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents and Materials : Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III); cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS); 96-well plates; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; solubilization solution (e.g., DMSO or SDS-HCl).
-
Procedure :
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values.
-
Western Blot Analysis for FGFR Phosphorylation
This technique is used to detect the phosphorylation status of FGFR in cells, which is a direct indicator of the inhibitor's target engagement.
-
Reagents and Materials : Cancer cells; cell lysis buffer with protease and phosphatase inhibitors; protein quantification assay (e.g., BCA assay); SDS-PAGE gels; PVDF membranes; blocking buffer (e.g., BSA or non-fat milk in TBST); primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-GAPDH); HRP-conjugated secondary antibodies; ECL chemiluminescence substrate.
-
Procedure :
-
Culture and treat the cells with the inhibitors as described for the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total FGFR and a loading control (e.g., GAPDH) to normalize the results.
-
Mandatory Visualization
FGFR Signaling Pathway and Covalent Inhibition
Caption: FGFR signaling pathway and the mechanism of covalent inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the evaluation of novel pan-FGFR covalent inhibitors.
Logical Relationship of Covalent Inhibition
Caption: Logical flow of covalent pan-FGFR inhibition leading to anti-cancer effects.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Pyrazole Derivatives Demonstrate Significant Preclinical Activity Against Acute Myeloid Leukemia
New research highlights a promising class of compounds, pyrazole derivatives, as potential therapeutic agents for acute myeloid leukemia (AML). Extensive in vitro studies have demonstrated the potent cytotoxic and pro-apoptotic effects of various pyrazole-based molecules against a range of AML cell lines. These compounds exhibit diverse mechanisms of action, including the inhibition of key signaling kinases like FLT3 and cyclin-dependent kinases (CDKs), as well as the induction of apoptosis through alternative pathways.
Acute myeloid leukemia remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. The heterogeneity of the disease and the development of resistance to standard chemotherapy underscore the importance of identifying new drug candidates with diverse mechanisms of action. Pyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, with several compounds showing promising anti-cancer properties.[1] This guide provides a comparative overview of the preclinical activity of select pyrazole derivatives against AML, supported by experimental data and detailed methodologies.
Comparative Efficacy of Pyrazole Derivatives in AML Cell Lines
A number of novel pyrazole derivatives have been synthesized and evaluated for their anti-leukemic activity. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined across various AML cell lines, including those with and without common driver mutations like FLT3-ITD.
| Compound ID | Target(s) | AML Cell Line | IC50 (µM) | Reference(s) |
| Compound 8t | FLT3, CDK2, CDK4 | MV4-11 (FLT3-ITD) | 0.00122 | [2][3] |
| Compound 6 | Topoisomerase II | HL-60 | 1.35 | [4] |
| Compound 18 | Not Specified | Jurkat | 14.85 | [5] |
| Compound 11 | Not Specified | Jurkat | 45.05 | [5] |
| Compound 6h | Apoptosis Induction | Jurkat | 4.36 | [6] |
| Compound 5b | Tubulin Polymerization | K562 | 0.021 | [7][8] |
| Compound 5e | Tubulin Polymerization | K562 | < ABT-751 | [8] |
| Compound 4a | Not Specified | K562 | 0.26 | [7][8] |
| Doxorubicin | Topoisomerase II | HL-60 | 2.02 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions. Doxorubicin is a standard chemotherapy agent included for comparison.
Mechanisms of Action: Beyond Kinase Inhibition
While many pyrazole derivatives exert their anti-leukemic effects by targeting kinases crucial for AML cell survival and proliferation, such as FLT3 and CDKs, others employ different mechanisms.[2][3] For instance, some compounds have been shown to induce apoptosis, or programmed cell death, through mitochondria-independent pathways.[6] Others function as topoisomerase II inhibitors, disrupting DNA replication and leading to cell death, or as inhibitors of tubulin polymerization, which is essential for cell division.[4][7][8]
The following diagrams illustrate some of the key signaling pathways targeted by pyrazole derivatives in AML.
Caption: FLT3 signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: Role of CDKs in cell cycle progression and their inhibition by pyrazoles.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of pyrazole derivatives against AML.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for an additional 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate (if using suspension cells) and carefully remove the supernatant.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells treated with pyrazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentrations of pyrazole derivatives for a specified time (e.g., 24-48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for assessing apoptosis by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
AML cells treated with pyrazole derivatives
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat AML cells with pyrazole derivatives for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
The preclinical data strongly suggest that pyrazole derivatives represent a versatile and promising class of compounds for the treatment of AML. Their ability to target multiple critical pathways in leukemic cells, including kinase signaling, DNA replication, and cell division, provides a strong rationale for their further development. The diverse mechanisms of action observed may also offer opportunities to overcome drug resistance and improve therapeutic outcomes for AML patients. Future studies should focus on in vivo efficacy, safety profiling, and the identification of predictive biomarkers to guide the clinical translation of these promising agents.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride based on information for structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of writing. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review the compound's SDS if available.
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For researchers, scientists, and drug development professionals handling specialized compounds such as this compound, a clear and compliant disposal plan is essential. This guide outlines the necessary procedures for the safe handling and disposal of this compound.
I. Hazard Assessment and Safety Precautions
Table 1: Personal Protective Equipment (PPE) and Handling Precautions
| PPE / Precaution | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] |
| Protective Clothing | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[3][5] |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust. Wash hands thoroughly after handling.[2][6] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[7] High-temperature incineration is a common and effective method for such compounds.[8]
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable waste container.[7][8] This includes any contaminated materials such as weighing paper, gloves, and absorbent pads.[8]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste.[7] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[8]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container and the name of the principal investigator or laboratory.
-
-
Waste Storage:
-
Waste Disposal Request:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[8]
-
-
Professional Disposal:
-
The ultimate disposal of the chemical waste will be handled by a licensed professional waste disposal company arranged by your institution.[8]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Essential Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | ASTM D6978 (Chemotherapy gloves) or equivalent nitrile gloves.[2][3] | Prevents skin contact. Double gloving is recommended. |
| Eye and Face Protection | Safety goggles and face shield | ANSI Z87.1 or European Standard EN166[4] | Protects against splashes, and aerosols, particularly when handling the solid form.[3][5] |
| Body Protection | Disposable gown with long sleeves and closed cuffs | Permeability-resistant material | To be changed every 2-3 hours or immediately if contaminated.[2] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Fit-tested to the individual | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2][3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | N/A | Protects feet from spills and prevents the tracking of contaminants outside the work area.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages of the process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
